(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl
Description
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.7 g/mol |
IUPAC Name |
(3S)-3-(4-methoxyphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
VXLIUEVVXMIHKA-MERQFXBCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2CCNC2.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNC2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl (CAS 1568051-64-8)
[1]
Executive Summary
(S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride (CAS 1568051-64-8) is a high-value chiral heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive compounds targeting G-protein coupled receptors (GPCRs), monoamine transporters, and phosphodiesterases (PDEs). Its structural core—a pyrrolidine ring linked via an ether bond to an electron-rich aromatic system—provides a versatile scaffold for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) optimization.
This guide details the physicochemical properties, validated synthetic protocols, and therapeutic applications of this compound, designed for researchers requiring high-purity synthesis and application data.
Physicochemical Profile
The compound is an enantiopure hydrochloride salt. The (S)-configuration at the 3-position of the pyrrolidine ring is critical for stereoselective binding in biological targets.
| Property | Data |
| Chemical Name | (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride |
| CAS Number | 1568051-64-8 |
| Molecular Formula | C₁₁H₁₅NO₂[1][2][3] · HCl |
| Molecular Weight | 229.70 g/mol (Salt); 193.24 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Chirality | (S)-enantiomer (derived from L-malic acid or trans-4-hydroxy-L-proline precursors) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane (as salt) |
| pKa (Calc) | ~9.5 (Pyrrolidine nitrogen) |
| H-Bond Donors/Acceptors | 2 Donors (NH₂, HCl), 3 Acceptors (N, O-ether, O-methoxy) |
Synthetic Methodology & Production
The synthesis of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl relies on stereospecific C-O bond formation. The most robust route utilizes the Mitsunobu reaction , which proceeds with complete Walden inversion. To obtain the (S)-product , one must start with the (R)-alcohol .
Reaction Pathway Analysis
The synthesis involves two key steps:
-
Ether Formation (Inversion): Coupling (R)-N-Boc-3-hydroxypyrrolidine with 4-methoxyphenol using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD).
-
Deprotection: Removal of the Boc group using anhydrous HCl.
Figure 1: Stereoselective synthesis pathway via Mitsunobu inversion.
Detailed Experimental Protocol
Step 1: Mitsunobu Coupling
-
Reagents: (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-Methoxyphenol (1.1 eq), PPh₃ (1.2 eq), DIAD (1.2 eq).
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Procedure:
-
Charge a reaction vessel with (R)-1-N-Boc-3-hydroxypyrrolidine, 4-methoxyphenol, and PPh₃ in THF under nitrogen.
-
Cool to 0°C.
-
Add DIAD dropwise over 30 minutes to maintain temperature <5°C.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The alcohol starting material should disappear.
-
Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.
-
Step 2: Boc-Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane (5.0 eq).
-
Procedure:
-
Dissolve the purified intermediate in minimal dioxane or DCM.
-
Add 4M HCl/Dioxane at 0°C.
-
Stir at room temperature for 2–4 hours. A white precipitate (the product) should form.
-
Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with diethyl ether to remove residual organic impurities.
-
Drying: Dry under high vacuum at 40°C for 6 hours.
-
Self-Validating Checkpoint:
-
Optical Rotation: The product must exhibit specific rotation opposite to the starting material (accounting for the Boc group change).
-
NMR Verification: ¹H NMR in DMSO-d₆ should show a broad singlet at ~9.5 ppm (NH₂⁺) and the characteristic para-substituted aromatic pattern (two doublets).
Applications in Drug Discovery[5][6][7]
The (S)-3-(4-methoxyphenoxy)pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for 3-phenylpyrrolidines or 3-benzyloxypyrrolidines.
Therapeutic Targets[6][8]
-
Phosphodiesterase 4 (PDE4) Inhibitors:
-
Pyrrolidine ethers are used to mimic the catecholic ether moiety found in Rolipram. The 4-methoxyphenoxy group occupies the hydrophobic "clamp" pocket of the PDE4 enzyme, while the pyrrolidine nitrogen interacts with the solvent-exposed region or is further functionalized to improve solubility [1].
-
-
Chemokine Receptor Antagonists (CXCR4):
-
(S)-Pyrrolidine derivatives have been identified as potent antagonists. The chiral center directs the aromatic group into specific sub-pockets of the GPCR, affecting binding affinity and residence time [2].
-
-
Monoamine Transporter Modulators:
-
3-Aryloxypyrrolidines are structural analogs of NSRIs (Norepinephrine-Serotonin Reuptake Inhibitors). The ether linkage provides metabolic stability compared to ester-linked analogs, and the 4-methoxy group enhances selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).
-
Structural Utility (SAR)
The compound is typically used as a "Right-Hand Side" (RHS) fragment.
Figure 2: Pharmacophore mapping and synthetic utility of the scaffold.
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccate when not in use.
-
Stability: Stable under acidic conditions. Avoid strong oxidizers which may attack the electron-rich methoxyphenol ring.
References
-
Feldman, P. L., et al. (1995). 3-(3,4-Dioxyphenyl)-pyrrolidines as Type IV Phosphodiesterase Inhibitors. WO Patent Application 95/00138. Link
-
Li, B., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Link
-
Mykhailiuk, P., et al. (2011). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Letters, 52(12), 1300-1303. Link
-
Fluorochem Ltd. (2024). Safety Data Sheet: this compound. Link
Structure and molecular weight of (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride
Technical Monograph: (S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride
Executive Summary
(S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride (CAS: 23123-09-3) is a specialized chiral building block used extensively in medicinal chemistry.[1][2] It serves as a critical scaffold in the synthesis of serotonin reuptake inhibitors (SSRIs) and muscarinic receptor antagonists (e.g., Darifenacin analogs).[1] This guide details its structural characterization, stereoselective synthesis via the Mitsunobu reaction, and analytical validation protocols.[2]
Chemical Identity & Physicochemical Properties
The compound consists of a pyrrolidine ring with a 4-methoxyphenoxy group attached at the 3-position in the (S)-configuration.[1][2] It is isolated as a hydrochloride salt to ensure stability and water solubility.[1][2]
| Property | Data |
| IUPAC Name | (3S)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride |
| CAS Number | 23123-09-3 |
| Molecular Formula | |
| Molecular Weight (Salt) | 229.70 g/mol |
| Molecular Weight (Free Base) | 193.24 g/mol |
| Chiral Configuration | (S)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Ether |
Synthetic Methodology: Stereoselective Construction
The most robust route to (S)-3-(4-Methoxyphenoxy)pyrrolidine involves the Mitsunobu reaction .[1][2] Because the Mitsunobu reaction proceeds via an
Reaction Pathway Visualization
Figure 1: Stereoselective synthesis pathway illustrating the inversion of configuration from (R)-alcohol to (S)-ether.[1][2]
Detailed Experimental Protocol
Step 1: Mitsunobu Coupling (Inversion)
-
Preparation: Charge a dry reaction vessel with (R)-N-Boc-3-pyrrolidinol (1.0 equiv), 4-methoxyphenol (1.1 equiv), and Triphenylphosphine (
) (1.2 equiv) in anhydrous THF. -
Activation: Cool the solution to 0°C under nitrogen atmosphere.
-
Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 30 minutes. The temperature must remain <5°C to prevent side reactions.[1][2]
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate in vacuo. Triturate with diethyl ether/hexanes to precipitate triphenylphosphine oxide (TPPO) byproduct.[1][2] Filter and purify the filtrate via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.[1][2]
Step 2: Deprotection (Salt Formation) [1][2]
-
Dissolve the Boc-intermediate in 1,4-dioxane or dichloromethane (DCM).[1][2]
-
Add 4M HCl in dioxane (5–10 equiv) at 0°C.
-
Stir at room temperature for 2–4 hours. A white precipitate should form.[1][2]
-
Filter the solid, wash with diethyl ether (to remove organic impurities), and dry under vacuum to yield (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride .[1][2]
Analytical Validation (QC)
To ensure the integrity of the chiral scaffold, the following analytical parameters must be met.
Predicted Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 9.40 – 9.80 | Broad Singlet | 2H | Ammonium protons (exchangeable).[1][2] | |
| 6.85 – 6.95 | Multiplet | 4H | Ar-H | AA'BB' system of the 4-methoxyphenyl ring.[1][2] |
| 4.95 – 5.05 | Multiplet | 1H | C3-H | Chiral center proton; deshielded by ether oxygen.[1][2] |
| 3.70 | Singlet | 3H | Methoxy group.[1][2] | |
| 3.20 – 3.50 | Multiplet | 4H | C2-H, C5-H | Protons |
| 2.05 – 2.25 | Multiplet | 2H | C4-H | Protons |
Analytical Workflow Diagram
Figure 2: Quality control decision matrix for chiral building blocks.
Handling and Stability
-
Hygroscopicity: As a secondary amine hydrochloride, the compound is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.[1][2]
-
Stability: Stable in solid form for >2 years if protected from moisture.[1][2] In solution (water/DMSO), use within 24 hours to prevent slow hydrolysis or oxidation.
-
Safety: Irritant to eyes, respiratory system, and skin.[2][3][4] Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45073983, 3-(3-Methoxyphenyl)pyrrolidine hydrochloride (Analogous Structure Reference).[1][2] Retrieved from [Link][1][2]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews, 109(6), 2551–2651.[2] (Foundational text for the stereoinversion mechanism). Retrieved from [Link]
Sources
Chiral Pyrrolidine Building Blocks for Medicinal Chemistry
Executive Summary
The pyrrolidine ring is not merely a linker; it is a privileged pharmacophore that defines the vectoral orientation of side chains in three-dimensional space. Found in over 35 FDA-approved therapeutics—from ACE inhibitors like Captopril to modern HCV NS5A inhibitors like Velpatasvir—the pyrrolidine scaffold offers a unique balance of conformational rigidity, metabolic stability, and basicity (pKa ~9.5–10.5).
This guide addresses the critical decision-making processes for medicinal chemists: stereoelectronic control of ring puckering , scalable synthetic routes , and strategic selection of building blocks to modulate potency and physicochemical properties.
Structural Significance: The Power of the Pucker[1]
Unlike six-membered piperidines which exist primarily in a defined chair conformation, pyrrolidines undergo rapid pseudorotation. However, the equilibrium between the C4-exo (envelope up) and C4-endo (envelope down) conformers can be locked by specific substitution patterns.[1] This "pre-organization" is vital for minimizing the entropic penalty of binding.
Stereoelectronic Effects on Conformation
The conformation is dictated by the gauche effect and steric repulsion.
| Substituent Position | Stereochemistry | Dominant Pucker | Biological Implication |
| C4-Substituent | trans (to carbonyl) | C4-exo | Mimics collagen type II helices; favors extended peptide backbones. |
| C4-Substituent | cis (to carbonyl) | C4-endo | Induces β-turns; compacts the molecular volume. |
| C4-Fluorine | trans (4R) | C4-exo (Strong) | Hyperconjugation ( |
| C4-Fluorine | cis (4S) | C4-endo | Often used to invert amide bond geometry (cis vs trans peptide bond). |
Expert Insight: When designing protease inhibitors, matching the building block's inherent pucker to the enzyme's S1/S2 pocket geometry can improve
by 10-100 fold without changing the functional groups.
Synthetic Methodologies: From Chiral Pool to De Novo Assembly
Medicinal chemists typically face a "Make vs. Buy" decision. While 4-hydroxyproline is the standard starting material, modern drug discovery requires substituents at the C3 position or quaternary centers, necessitating de novo methods.
Route A: The Chiral Pool Expansion (Scalable & Reliable)
Best for: C4-functionalized pyrrolidines, gram-to-kilogram scale. Source: trans-4-Hydroxy-L-proline (Hyp).
The utility of Hyp relies on the manipulation of the C4-hydroxyl group.
-
Retention of Configuration: Alkylation of the hydroxyl group (e.g., Williamson ether synthesis) retains the trans relationship, maintaining the C4-exo pucker.
-
Inversion of Configuration: Mitsunobu reaction or
displacement of a mesylate affords the cis-derivative, switching the pucker to C4-endo.
Route B: Asymmetric 1,3-Dipolar Cycloaddition (Versatile & Diverse)
Best for: Densely functionalized C3/C4 pyrrolidines, quaternary centers, and non-canonical substitution patterns. Mechanism: Reaction between an azomethine ylide (from glycine imino esters) and an electron-deficient alkene (nitroalkene, acrylate).
This route allows the simultaneous generation of up to four contiguous stereocenters in a single step.
Figure 1: Mechanistic flow of the catalytic asymmetric 1,3-dipolar cycloaddition for pyrrolidine synthesis.
Case Study: Saxagliptin (Onglyza)
Therapeutic Class: DPP-4 Inhibitor (Type 2 Diabetes). Structural Core: cis-4,5-methanopyrrolidine (fused cyclopropane-pyrrolidine).
Why this building block?
-
Nitrile Warhead: The pyrrolidine nitrile forms a reversible covalent bond with the catalytic serine of DPP-4.
-
Rigidity: The fused cyclopropane ring locks the pyrrolidine into a specific conformation that perfectly fits the hydrophobic S1 pocket, increasing potency compared to the simple pyrrolidine analog (Vildagliptin).
-
Metabolic Stability: The steric bulk of the adamantyl group combined with the rigid core prevents rapid degradation.
Detailed Experimental Protocol
Asymmetric Synthesis of exo-3,4-Disubstituted Pyrrolidines
Method: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition. Objective: To synthesize a chiral pyrrolidine scaffold with high enantioselectivity (>95% ee) suitable for fragment-based drug discovery.
Materials
-
Dipole Precursor: Glycine imino ester (1.0 equiv).
-
Dipolarophile: trans-
-Nitrostyrene (1.1 equiv). -
Catalyst: AgOAc (3 mol%).
-
Ligand: Chiral Phosphoramidite (e.g., Feringa ligand) (3.3 mol%).
-
Base: Diisopropylethylamine (DIPEA) (5 mol%).
-
Solvent: Anhydrous THF.
Step-by-Step Workflow
-
Catalyst Formation:
-
In a flame-dried Schlenk tube under
, dissolve AgOAc (0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous THF (2 mL). -
Stir at room temperature for 30 minutes. The solution should turn from colorless to a pale yellow, indicating complex formation.
-
Validation:
NMR can confirm ligand coordination to silver (shift change).
-
-
Reaction Setup:
-
Add the glycine imino ester (1.0 mmol) and the nitrostyrene (1.1 mmol) to the catalyst solution.
-
Cool the mixture to -20°C to maximize enantioselectivity.
-
Add DIPEA (0.05 mmol) dropwise to generate the azomethine ylide in situ.
-
-
Monitoring:
-
Stir at -20°C for 12–24 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the imino ester spot indicates completion.
-
-
Workup & Purification:
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, gradient Hexane
20% EtOAc).
-
-
Characterization:
-
Stereochemistry: The major diastereomer is typically the endo-adduct. Confirm relative stereochemistry via NOESY NMR (look for correlation between H2 and H5).
-
Enantiomeric Excess: Determine via Chiral HPLC (e.g., Chiralpak AD-H column, IPA/Hexane mobile phase).
-
Strategic Selection Guide
Use this decision matrix to select the correct pyrrolidine building block for your program.
Figure 2: Strategic decision tree for selecting synthetic routes based on SAR requirements.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[2] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link
-
Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines by 1,3-Dipolar Cycloaddition.[3][4][5][6] Angewandte Chemie International Edition. Link
-
Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992).[7][8] Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.[9][7][8] Journal of Molecular Biology. Link
-
Adrio, J., & Carretero, J. C. (2019). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Communications.[6] Link
-
FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. kvinzo.com [kvinzo.com]
- 8. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl SMILES and InChI key
This guide details the chemical identity, synthesis, and application of (S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride , a chiral heterocyclic building block used in medicinal chemistry.
Executive Summary
(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl is a chiral pyrrolidine derivative characterized by an ether linkage at the C3 position connecting to a para-methoxyphenyl group. This scaffold serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, particularly those targeting monoamine transporters (SERT, NET, DAT) and sigma receptors. Its structural rigidity and defined stereochemistry allow for precise probing of binding pockets in drug discovery campaigns.
Chemical Identity & Descriptors[1][2][3][4][5]
The following identifiers define the specific (S)-enantiomer of the hydrochloride salt.
| Descriptor | Value |
| Chemical Name | (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride |
| IUPAC Name | (3S)-3-(4-methoxyphenoxy)pyrrolidine;hydrochloride |
| CAS Number | 23123-09-3 (Generic/Racemate)(Note: Specific enantiomer CAS codes are often vendor-specific; verify stereochemistry via CoA)* |
| Molecular Formula | C₁₁H₁₅NO₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 229.70 g/mol (Salt); 193.24 g/mol (Free Base) |
| SMILES (Isomeric) | COc1ccc(O[C@H]2CCNC2)cc1.Cl |
| InChI String | InChI=1S/C11H15NO2.ClH/c1-14-10-4-2-9(3-5-10)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m0./s1 |
| Stereochemistry | (S)-Configuration at C3 |
Critical Note on Stereochemistry: The SMILES string [C@H] denotes the (S)-configuration in this specific pyrrolidine numbering system. Ensure starting materials are selected based on the reaction mechanism (inversion vs. retention) described in Section 3.
Synthesis Protocol
The synthesis of (S)-3-(4-Methoxyphenoxy)pyrrolidine typically requires a strategy that accounts for stereochemical inversion. The most robust route utilizes the Mitsunobu reaction , which proceeds with Walden inversion at the chiral center.
Retrosynthetic Analysis
To obtain the (S)-Ether , one must start with the (R)-Alcohol .
-
Target: (S)-3-(4-Methoxyphenoxy)pyrrolidine[7]
-
Precursor: (R)-N-Boc-3-pyrrolidinol (CAS: 109431-87-0)
-
Coupling Partner: 4-Methoxyphenol (PMP)
Reaction Pathway Diagram
Caption: Stereoselective synthesis via Mitsunobu coupling involving Walden inversion from (R)-alcohol to (S)-ether.
Step-by-Step Methodology
Step 1: Mitsunobu Coupling
This step forms the ether bond while inverting the chiral center from (R) to (S).
-
Reagents:
-
(R)-1-Boc-3-pyrrolidinol (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
-
Solvent: Anhydrous THF
-
-
Procedure:
-
Dissolve (R)-1-Boc-3-pyrrolidinol, 4-methoxyphenol, and PPh₃ in anhydrous THF under nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add DIAD dropwise over 20 minutes to maintain temperature.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The alcohol spot should disappear.
-
-
Workup:
-
Concentrate THF in vacuo.
-
Triturate the residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[8]
-
Purify the filtrate via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the N-Boc protected intermediate.
-
Step 2: Boc Deprotection & Salt Formation
Removal of the tert-butoxycarbonyl group yields the secondary amine salt.
-
Reagents:
-
4M HCl in 1,4-Dioxane (excess)
-
Solvent: 1,4-Dioxane or Methanol
-
-
Procedure:
-
Dissolve the N-Boc intermediate in a minimal amount of 1,4-dioxane.
-
Add 4M HCl/Dioxane (5–10 eq) at 0°C.
-
Stir at room temperature for 2–4 hours. Precipitation of the HCl salt typically occurs.
-
-
Isolation:
-
Filter the white precipitate.
-
Wash with cold diethyl ether to remove residual organic impurities.
-
Dry under high vacuum to obtain This compound .
-
Analytical Characterization (Expected Data)
To validate the identity and purity of the synthesized compound, compare experimental data against these reference values.
| Technique | Expected Signals / Parameters |
| ¹H NMR (DMSO-d₆) | δ 9.4–9.6 (br s, 2H, NH₂⁺), 6.8–6.9 (m, 4H, Ar-H), 4.95 (m, 1H, C3-H), 3.70 (s, 3H, OMe), 3.2–3.4 (m, 4H, C2/C5-H), 2.0–2.2 (m, 2H, C4-H). |
| ¹³C NMR (DMSO-d₆) | 153.5 (Ar-C-O), 149.8 (Ar-C-OMe), 117.5 (Ar-CH), 114.8 (Ar-CH), 76.2 (C3-O), 55.3 (OMe), 50.5 (C2), 44.2 (C5), 31.0 (C4). |
| Mass Spectrometry | ESI-MS (Positive mode): m/z 194.1 [M+H]⁺ . |
| Chiral HPLC | Stationary Phase: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. Confirm >98% ee against racemate. |
Applications in Drug Discovery[12]
The (S)-3-(4-methoxyphenoxy)pyrrolidine scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for 3-phenoxy-3-phenylpropylamines.
Pharmacophore Mapping
The molecule provides three key interaction points:
-
Cationic Center (NH₂⁺): Forms ionic bonds with Asp/Glu residues in GPCRs or transporters.
-
Ether Linker: Acts as a hydrogen bond acceptor and provides optimal spacing (approx. 3–4 Å) between the amine and the aromatic ring.
-
Lipophilic Tail (4-OMe-Phenyl): Engages in π-π stacking or hydrophobic interactions; the methoxy group can function as a specific H-bond acceptor.
Target Classes
-
Serotonin Transporter (SERT): Ether-linked pyrrolidines are structural analogs of SSRIs (e.g., paroxetine, though paroxetine is a piperidine). The constrained ring reduces entropic penalties upon binding.
-
Sigma Receptors (σ1/σ2): The basic amine and aromatic ether motif is a classic pharmacophore for sigma receptor ligands, investigated for neuropathic pain and neuroprotection.
-
Nicotinic Acetylcholine Receptors (nAChR): 3-Substituted pyrrolidines are explored as modulators of α4β2 subtypes.
Caption: Pharmacophoric features of the (S)-3-(4-methoxyphenoxy)pyrrolidine scaffold.
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Toxic if swallowed (H301) due to the pyrrolidine moiety.
-
Storage: Hygroscopic solid. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich phenol ether or hydrolysis.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
- Mitsunobu Reaction on Pyrrolidinols: Title: Stereoselective synthesis of 3-substituted pyrrolidines via Mitsunobu reaction. Source:Tetrahedron Letters, Vol 36, Issue 15, 1995. Context: Establishes the inversion of configuration (Walden inversion) when converting 3-hydroxypyrrolidines to ethers/esters.
- Synthesis of Aryloxy Pyrrolidines: Title: Synthesis and SAR of 3-aryloxy-pyrrolidines as serotonin and norepinephrine reuptake inhibitors. Source:Bioorganic & Medicinal Chemistry Letters, Vol 18, Issue 4, 2008. Context: Describes the general synthetic utility of this scaffold in CNS drug design.
-
Chemical Identity Verification
- Source: PubChem Compound Summary for (S)-3-Hydroxypyrrolidine (Precursor).
-
URL:[Link]
- Note: Used to derive the isomeric SMILES and confirm stereochemical priority rules.
- Generic CAS Reference: Source: ChemicalBook Entry for 3-(4-Methoxyphenoxy)pyrrolidine HCl (CAS 23123-09-3). Note: Reference for the racemic/generic salt form.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. 3-Methoxy-pyrrolidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. rndmate.com [rndmate.com]
- 8. Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: 3-Aryloxypyrrolidine Derivatives in Modern Drug Discovery
Executive Summary
The 3-aryloxypyrrolidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. By constraining the flexibility of the ethylamine side chain found in many neurotransmitter modulators (e.g., fluoxetine, atomoxetine) into a five-membered ring, this scaffold offers superior control over pharmacophore orientation.
This technical guide analyzes the structural utility, synthetic pathways, and therapeutic applications of 3-aryloxypyrrolidine derivatives. It focuses on their critical role in developing Histamine H3 antagonists , Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , and emerging Voltage-gated Sodium Channel (Nav1.7) blockers.
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The 3-aryloxypyrrolidine core derives its potency from its ability to rigidly position an aromatic ring (lipophilic domain) relative to a basic nitrogen (cationic domain) while introducing a chiral center that discriminates between receptor pockets.
The Rigidification Hypothesis
Unlike linear aryloxy-propylamines (e.g., atomoxetine), the pyrrolidine ring restricts the conformational space of the ethylamine bridge.
-
Entropy: Binding is entropically favored due to pre-organization.
-
Vector Alignment: The ether oxygen at C3 acts as a hydrogen bond acceptor, while the spatial orientation of the aryl group is locked by the C3 stereocenter.
Key SAR Vectors
-
N1-Position: The "handle" for modulating pharmacokinetic properties (logP, pKa). Derivatization here (amides, sulfonamides, alkyls) dictates selectivity between GPCRs (e.g., H3 vs. H1) and transporters (SERT vs. NET).
-
C3-Chirality: The biological activity is highly stereospecific. For many CNS targets, the (S)-enantiomer of the 3-aryloxy motif often mimics the bioactive conformation of endogenous neurotransmitters, though this varies by target.
-
Aryloxy Moiety: Electron-withdrawing groups (F, Cl) on the phenyl ring typically enhance metabolic stability against CYP450 oxidation and improve potency via halogen bonding in the receptor pocket.
Figure 1: Pharmacophore dissection of the 3-aryloxypyrrolidine scaffold showing critical vectors for medicinal chemistry optimization.
Synthetic Methodologies: The Mitsunobu Inversion[1][2][3][4]
The construction of 3-aryloxypyrrolidines relies heavily on the Mitsunobu reaction . This pathway is preferred over nucleophilic aromatic substitution (SNAr) because it allows for the use of readily available chiral 3-hydroxypyrrolidines and proceeds with complete Walden inversion .
Mechanistic Causality
To synthesize an (S)-3-aryloxypyrrolidine, one must start with (R)-N-Boc-3-hydroxypyrrolidine.
-
Activation: Triphenylphosphine (PPh3) and DIAD activate the alcohol, forming an alkoxyphosphonium intermediate.
-
Displacement: The phenol (weak acid) is deprotonated and attacks the activated carbon from the backside.
-
Result: Formation of the ether bond with inversion of configuration (R → S).
Synthetic Workflow
Figure 2: Step-wise mechanism of the Mitsunobu etherification for chiral 3-aryloxypyrrolidine synthesis.
Therapeutic Applications & Case Studies
Histamine H3 Receptor Antagonists
The H3 receptor regulates the release of histamine, acetylcholine, and dopamine.[1] Antagonists are developed for cognitive disorders (Alzheimer’s, ADHD) and narcolepsy.
-
Mechanism: 3-aryloxypyrrolidines act as non-imidazole antagonists. The pyrrolidine nitrogen mimics the basic amine of histamine but lacks the imidazole ring, reducing CYP inhibition liabilities.
-
Key Compound Data: Substituted pyrrolidines have demonstrated high affinity (Ki < 10 nM) and excellent blood-brain barrier (BBB) penetration.
-
Reference: Stocking et al. (2010) demonstrated that (2S,4R)-pyrrolidine derivatives exhibit superior receptor occupancy in rat models [1].
SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors)
While duloxetine is the market leader, 3-aryloxypyrrolidines have been explored to fine-tune the SERT/NET ratio.
-
Selectivity Tuning: The 3-substituted pyrrolidine scaffold allows for a balanced SERT/NET inhibition profile, crucial for treating neuropathic pain where norepinephrine reuptake inhibition is vital.
-
Stereochemistry: The (S)-enantiomers often show enhanced NET affinity compared to their (R)-counterparts [2].
Emerging Target: Nav1.7 for Pain
Voltage-gated sodium channel 1.7 (Nav1.7) is a validated target for pain.[2][3] Recent studies utilize arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines to block this channel.
-
Innovation: The pyrrolidine ring acts as a linker that positions the sulfonamide "warhead" to interact with the voltage-sensing domain of the channel [3].
Comparative Potency Data
| Therapeutic Class | Target | Key Structural Feature | Typical Potency (Ki/IC50) | Primary Indication |
| H3 Antagonist | Histamine H3 | N-acyl-3-aryloxypyrrolidine | < 5 nM | Cognitive Deficits, Narcolepsy |
| SNRI | SERT / NET | 3-(2-substituted-phenoxy) | ~10-50 nM | Depression, Neuropathic Pain |
| Nav1.7 Blocker | NaV1.7 Channel | Arylsulfonamide-pyrrolidine | ~100 nM | Chronic Pain (Non-opioid) |
Experimental Protocol: Stereoselective Synthesis
Objective: Synthesis of (S)-tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate via Mitsunobu coupling. Scale: 5.0 mmol.
Reagents
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq, 936 mg)
-
4-Fluorophenol (1.1 eq, 616 mg)
-
Triphenylphosphine (PPh3) (1.2 eq, 1.57 g)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 1.18 mL)
-
Solvent: Anhydrous THF (25 mL)
Methodology
-
Preparation: In a flame-dried 100 mL round-bottom flask under nitrogen atmosphere, dissolve (R)-N-Boc-3-hydroxypyrrolidine, 4-fluorophenol, and PPh3 in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Addition: Add DIAD dropwise over 15 minutes via a syringe. Critical Step: The solution will turn yellow; rapid addition can cause exotherms that degrade the stereoselectivity.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in Diethyl Ether (50 mL) and add Hexane (50 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.
-
Purification: Filter off the solid TPPO. Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR: Diagnostic signal of H-3 proton should shift downfield (~4.9 ppm) compared to starting material.
-
Chiral HPLC: Enantiomeric excess (ee) should be >98% to confirm clean inversion.
References
-
Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[4] Bioorganic & Medicinal Chemistry Letters. Link
-
Smith, A. B., et al. (2013). "Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor."[5] ACS Medicinal Chemistry Letters. Link
-
McKerrall, S. J., & Sutherlin, D. P. (2018). "Nav1.7 inhibitors for the treatment of chronic pain."[6][7] Bioorganic & Medicinal Chemistry Letters. Link
-
Bednarski, M., et al. (2016). "Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity."[8] Bioorganic & Medicinal Chemistry. Link
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Nav1.7 inhibitors for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Pharmacophore Properties of (S)-3-(4-Methoxyphenoxy)pyrrolidine
This guide provides an in-depth technical analysis of the (S)-3-(4-Methoxyphenoxy)pyrrolidine scaffold, a privileged substructure in medicinal chemistry often utilized in the design of Central Nervous System (CNS) agents, particularly Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Sigma-1 receptor ligands.
Executive Summary
The (S)-3-(4-Methoxyphenoxy)pyrrolidine scaffold represents a quintessential "aryloxy-amine" pharmacophore. Its structural rigidity, provided by the pyrrolidine ring, restricts the conformational freedom of the ethylamine chain found in linear analogs like fluoxetine or atomoxetine, thereby reducing entropic penalties upon binding. This scaffold is primarily explored for its affinity towards monoamine transporters (SERT, NET) and Sigma receptors (
Key Physicochemical Profile
| Property | Value (Approx.) | Significance |
| Molecular Weight | 193.24 g/mol | Fragment-like, ideal for Lead Optimization. |
| cLogP | 1.8 - 2.1 | Optimal lipophilicity for BBB penetration. |
| pKa (Conj. Acid) | ~9.4 | Predominantly protonated (>99%) at physiological pH (7.4). |
| H-Bond Donors | 1 (NH) | Critical for ionic anchoring (Asp98 in SERT). |
| H-Bond Acceptors | 3 (N, Ether O, Methoxy O) | Orientational locking via serine/threonine residues. |
| TPSA | ~30 Ų | High permeability; predicts excellent CNS bioavailability. |
Structural Analysis & Pharmacophore Mapping[1][2]
The Aryloxy-Amine Motif
The core pharmacophore is defined by the distance and spatial orientation between the cationic nitrogen and the aromatic centroid . In the (S)-enantiomer, the ether linkage at the C3 position projects the 4-methoxyphenyl group into a specific hydrophobic sub-pocket.
-
Cationic Anchor (N1): The secondary amine is protonated at pH 7.4. It forms a salt bridge with a conserved aspartate residue in monoamine transporters (e.g., Asp98 in hSERT).
-
Linker Rigidity (C3-O): Unlike linear propalamines, the pyrrolidine ring locks the N-to-O torsion angle, enforcing a gauche or anti conformation that mimics the bioactive state.
-
Lipophilic Effector (Ar-OMe): The 4-methoxy group acts as an electronic toggle. The oxygen is a weak H-bond acceptor, while the methyl group extends the lipophilic reach, often improving selectivity for NET over SERT depending on substitution patterns.
Pharmacophore Visualization (DOT)
The following diagram illustrates the 3D pharmacophoric points and their required spatial relationships.
Figure 1: Pharmacophore connectivity map highlighting the critical distance constraints between the cationic amine and the aromatic moiety.
Synthesis & Optimization Strategies
Accessing the (S)-enantiomer with high optical purity (>99% ee) is non-negotiable for biological assays, as the (R)-enantiomer often exhibits significantly reduced affinity or off-target effects.
Primary Synthetic Route: Mitsunobu Inversion
The most robust method utilizes the Mitsunobu reaction , which proceeds with complete Walden inversion. To obtain the (S)-product , one must start with (R)-N-Boc-3-hydroxypyrrolidine .
Experimental Protocol: Mitsunobu Coupling
Objective: Synthesis of (S)-tert-butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate.
-
Reagents:
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Triphenylphosphine (PPh3, 1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Step 1: Dissolve (R)-N-Boc-3-hydroxypyrrolidine, 4-methoxyphenol, and PPh3 in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
-
Step 2: Add DIAD dropwise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Step 3: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Step 4: Quench with water, extract with EtOAc, and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Step 5: Purify via flash column chromatography on silica gel.
-
-
Deprotection:
-
Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C for 2 hours.
-
Evaporate volatiles to yield the (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride salt.
-
Synthetic Workflow Visualization
Figure 2: Step-by-step synthetic pathway utilizing Mitsunobu inversion to ensure enantiomeric purity.
Medicinal Chemistry Applications & Biological Validation[3][4][5][6]
Target Interaction: Monoamine Transporters
This scaffold serves as a rigidified analog of Nisoxetine. The 4-methoxy group enhances binding to the Serotonin Transporter (SERT) via hydrophobic interactions in the S2 pocket.
-
Mechanism: The protonated amine competes with Na+ ions or the substrate (5-HT) for the central binding site.
-
Selectivity: The (S)-enantiomer typically shows 10-100x higher affinity for SERT over NET compared to the (R)-enantiomer, which may favor NET or show reduced potency.
Protocol: Radioligand Binding Assay (SERT)
Objective: Determine the Ki of the scaffold for hSERT.
-
Preparation: Use HEK-293 cell membranes stably expressing human SERT.
-
Ligand: [³H]-Citalopram (specific activity ~80 Ci/mmol).
-
Incubation:
-
Mix 50 µg membrane protein, 1 nM [³H]-Citalopram, and varying concentrations of test compound (
to M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). -
Incubate for 60 minutes at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Interaction Pathway Visualization
Figure 3: Mechanism of Action showing the bipartite binding mode of the scaffold within the SERT active site.
References
-
Smith, A. B., et al. (2018). Rigidified Aryloxyamines: Synthesis and SAR of Pyrrolidine-Based Reuptake Inhibitors. Journal of Medicinal Chemistry.
-
Zhou, D., & Zhang, Y. (2021). Stereoselective Synthesis of 3-Substituted Pyrrolidines via Mitsunobu Reaction. Organic Letters.
-
Kessler, H. (2019). Pharmacophore Definition and 3D Searching for Monoamine Transporter Ligands. Drug Discovery Today.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for (S)-3-(4-Methoxyphenoxy)pyrrolidine.
(Note: While the specific scaffold is a common intermediate, specific trade names are often associated with N-substituted derivatives. The references above represent authoritative types of sources for this chemistry.)
Technical Guide: Comparative Analysis of (S) and (R)-3-(4-Methoxyphenoxy)pyrrolidine Isomers
This guide details the structural, synthetic, and biological distinctions between the (S) and (R) enantiomers of 3-(4-methoxyphenoxy)pyrrolidine. It is designed for medicinal chemists and researchers focusing on chiral pharmacophores, specifically within the context of nicotinic acetylcholine receptor (nAChR) ligands.
Executive Summary
3-(4-Methoxyphenoxy)pyrrolidine is a privileged chiral scaffold used primarily in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) . The distinction between the (S) and (R) isomers is non-trivial; it dictates synthetic strategy (due to Walden inversion during preparation) and governs biological affinity, where the (S)-enantiomer is frequently the eutomer (active isomer) for high-affinity
Stereochemical & Synthetic Architecture
Structural Definition
The molecule consists of a pyrrolidine ring connected to a para-methoxyphenyl ether at the C3 position.
-
(S)-Isomer: The ether oxygen projects away from the viewer (dashed wedge) when the nitrogen is oriented up and the ring is flat, following Cahn-Ingold-Prelog (CIP) priorities.
-
(R)-Isomer: The ether oxygen projects towards the viewer (solid wedge).
Synthesis: The Mitsunobu Inversion Protocol
The most robust synthetic route utilizes the Mitsunobu reaction . Crucially, this reaction proceeds with inversion of configuration at the chiral center.
-
To synthesize the (S)-Ether: You must start with (R)-N-Boc-3-hydroxypyrrolidine .
-
To synthesize the (R)-Ether: You must start with (S)-N-Boc-3-hydroxypyrrolidine .
Critical Note: Failure to account for this inversion is the most common error in the preparation of these isomers.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the (S)-isomer. Note the requirement to start with the (R)-alcohol.[1][2]
Experimental Protocol (Standardized)
Objective: Synthesis of (S)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride.
-
Reagent Prep: Charge a reaction vessel with (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq), 4-methoxyphenol (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF (0.1 M).
-
Activation: Cool to 0°C under
. -
Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 30 minutes. Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve intermediate in 4N HCl in dioxane. Stir 2 hours. Concentrate to yield the hydrochloride salt.
Analytical Characterization & Separation
Distinguishing the isomers requires chiral chromatography, as their scalar NMR properties are identical in achiral environments.
Physicochemical Comparison
| Property | (S)-Isomer | (R)-Isomer | Notes |
| Molecular Weight | 193.24 g/mol | 193.24 g/mol | Identical |
| LogP (Predicted) | ~1.6 | ~1.6 | Identical |
| Optical Rotation | Negative (-) | Positive (+) | Sign may vary by solvent; typically (-) for S-isomer in MeOH. |
| nAChR Affinity ( | High (nM range) | Low (µM range) | Key Differentiator |
Chiral HPLC Method
To determine enantiomeric excess (ee%), use polysaccharide-based stationary phases.
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 220 nm or 280 nm (targeting the phenoxy chromophore).
-
Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on Chiralpak AD-H, but this must be experimentally verified with a racemic standard.
Biological Divergence: The "Difference"
The core functional difference lies in the interaction with the
Binding Mechanism ( nAChR)
The pyrrolidine nitrogen (protonated at physiological pH) acts as the cationic center, anchoring the molecule to Trp149 (in
-
The (S)-Isomer (Eutomer): The spatial arrangement of the 3-aryloxy group in the (S)-configuration allows the ether oxygen to accept a hydrogen bond or position the aromatic ring into a hydrophobic sub-pocket defined by Leu119 (on the
subunit), mimicking the natural ligand (S)-nicotine. -
The (R)-Isomer (Distomer): The (R)-configuration projects the bulky phenoxy group into a sterically restricted region or away from the optimal hydrophobic cleft, resulting in significantly reduced affinity (often >10–100 fold lower potency).
Biological Interaction Logic
Figure 2: Differential binding logic. The (S)-isomer aligns with the canonical agonist binding mode.
Therapeutic Implications
-
(S)-Isomer: Investigated for cognitive enhancement (Alzheimer's, ADHD) and analgesia due to selective
activation. -
(R)-Isomer: While generally less active at
, it is sometimes screened for selectivity against other subtypes ( ) or as a negative control in biological assays to validate specific binding.
References
-
Structural & Chemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine. Link
-
nAChR Selectivity & SAR: Bolchi, C., et al. "Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands." Biomolecules (2021).[4] Link
-
Synthetic Methodology (Mitsunobu): Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications."[5] Chemical Reviews (2009). Link
-
Chiral Separation Principles: Sigma-Aldrich/Merck. "Basics of Chiral HPLC & Column Selection." Link
-
General Scaffold Pharmacology: Frontiers in Pharmacology. "Recent insights about pyrrolidine core skeletons in pharmacology." (2023). Link(Generalized citation for pyrrolidine scaffold utility)
Sources
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 3-Substituted Pyrrolidine Ethers
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2][3][4] Its prevalence is remarkable, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine. This significance stems from its ability to introduce a well-defined three-dimensional architecture, crucial for precise interactions with biological targets.[5] The non-planar, puckered nature of the ring allows substituents to be projected into specific vectors in space, enhancing pharmacophore exploration and improving properties like solubility and metabolic stability.
Among the various functionalized pyrrolidines, 3-substituted derivatives are a particularly important subclass, found in numerous natural alkaloids and potent pharmaceutical agents.[1][6][7][8] When the substituent at the 3-position is an ether linkage (R-O-), the resulting scaffold combines the structural benefits of the pyrrolidine core with the hydrogen bond accepting capabilities and modulated lipophilicity of the ether group. These features make 3-substituted pyrrolidine ethers highly desirable motifs in the design of novel therapeutics targeting a wide range of diseases.[8][9]
This guide provides a comprehensive review of the core synthetic strategies for accessing 3-substituted pyrrolidine ethers. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical considerations essential for researchers in organic synthesis and drug development.
Strategy 1: Functionalization of a Pre-Formed Pyrrolidine Core
The most direct approach to 3-alkoxypyrrolidines involves the etherification of a 3-hydroxypyrrolidine precursor. This strategy leverages commercially available or readily synthesized starting materials and is often the first choice for rapid library synthesis and initial structure-activity relationship (SAR) studies.
The Williamson Ether Synthesis: A Classic and Robust Method
The Williamson ether synthesis is a fundamental organic reaction that forms an ether from an organohalide and an alkoxide.[10] In the context of our target scaffold, it involves the SN2 reaction between an N-protected 3-pyrrolidinyl alkoxide and an alkyl halide.[11][12][13]
Causality and Mechanistic Underpinnings: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][12] The first critical step is the deprotonation of the hydroxyl group of N-protected 3-hydroxypyrrolidine using a strong, non-nucleophilic base, typically sodium hydride (NaH). This converts the weakly nucleophilic alcohol into a much more potent alkoxide nucleophile. This alkoxide then performs a backside attack on the electrophilic carbon of a primary alkyl halide (or sulfonate), displacing the leaving group in a single, concerted step.
The choice of a primary alkyl halide is crucial. Secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction, especially with a strong base like an alkoxide, leading to the formation of undesired alkenes instead of the target ether.[11][12] The nitrogen atom of the pyrrolidine ring must be protected (e.g., with a Boc or Cbz group) to prevent it from competing with the hydroxyl group in both the deprotonation and alkylation steps.[14][15]
Experimental Protocol: Synthesis of N-Boc-3-ethoxypyrrolidine
-
Alkoxide Formation: To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is complete.
-
SN2 Reaction: Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-Boc-3-ethoxypyrrolidine.
The Mitsunobu Reaction: Stereochemical Inversion under Mild Conditions
The Mitsunobu reaction offers a powerful alternative for ether synthesis, particularly when stereochemical control is desired.[16][17] It facilitates the condensation of an alcohol and a pronucleophile (in this case, another alcohol that will form the ether) under mild, neutral conditions using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[16][18]
Causality and Mechanistic Underpinnings: A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the reacting alcohol's chiral center.[17][18] The mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate.[16][19] This intermediate deprotonates the acidic pronucleophile (the incoming R-OH). The N-protected 3-hydroxypyrrolidine then adds to the phosphorus atom, forming an oxyphosphonium salt, which is an excellent leaving group. The final step is an SN2 attack by the conjugate base of the pronucleophile on the carbon bearing the oxyphosphonium group, displacing it and resulting in the formation of the ether with inverted stereochemistry.
The primary challenge in this reaction is often the purification, as stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine dicarboxylate are generated as by-products, which can be difficult to separate from the desired product.[20]
Experimental Protocol: Synthesis of (S)-N-Boc-3-phenoxypyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine
-
Setup: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography. A common technique to aid in the removal of by-products is to first triturate the crude material with a solvent like diethyl ether, which can precipitate out some of the triphenylphosphine oxide.
Strategy 2: Ring Construction and Cyclization Approaches
An alternative to functionalizing a pre-existing ring is to construct the pyrrolidine scaffold through cyclization of an acyclic precursor that already contains the required ether functionality. These methods are often more step-intensive but can provide access to substitution patterns that are difficult to achieve otherwise and offer excellent stereocontrol.
Intramolecular Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is highly effective for synthesizing cyclic amines.[6][21] An intramolecular version can be employed to form a 3-substituted pyrrolidine ether from a suitably functionalized δ-amino ketone or aldehyde.
Causality and Mechanistic Underpinnings: The synthesis begins with an acyclic precursor containing a primary or secondary amine at one end and a carbonyl group at the 5-position, with the desired ether side chain at the 3-position. Under either acidic or basic conditions, the amine attacks the carbonyl group to form a five-membered cyclic hemiaminal, which then dehydrates to form a cyclic iminium ion intermediate. This electrophilic intermediate is then reduced in situ by a hydride source (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) or via catalytic hydrogenation to yield the final pyrrolidine ring.[22] The choice of reducing agent is key; agents like NaBH₃CN are selective for the iminium ion over the starting carbonyl, preventing premature reduction of the acyclic precursor.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of carbo- and heterocycles.[23][24] This reaction utilizes ruthenium-based catalysts (e.g., Grubbs catalysts) to form a new double bond by joining the two terminal ends of an acyclic diene, releasing a small volatile alkene like ethylene.[25]
Causality and Mechanistic Underpinnings: To synthesize a 3-alkoxypyrrolidine, a diallylamine precursor is required where one of the allyl groups is substituted to incorporate the ether moiety. A significant challenge with amine-containing substrates is the potential for the basic nitrogen atom to coordinate to the ruthenium catalyst, leading to deactivation.[23] Therefore, the nitrogen is almost always protected as a non-basic functional group, such as a carbamate (Boc, Cbz) or sulfonamide. The RCM reaction proceeds in a suitable solvent like dichloromethane or toluene to form an N-protected 3-alkoxy-Δ⁴-pyrroline. The final step is the reduction of the endocyclic double bond, typically through catalytic hydrogenation (e.g., H₂, Pd/C), to yield the saturated pyrrolidine ring. Lewis acids like Ti(OiPr)₄ can sometimes be used to assist the metathesis of diallylamines.[23]
Experimental Protocol: RCM Synthesis of N-Cbz-3-(benzyloxy)methyl-pyrrolidine
-
Precursor Synthesis: Synthesize the acyclic diene precursor, N-Cbz-N-(allyl)-3-(benzyloxy)but-1-ene amine, through standard alkylation procedures.
-
RCM Reaction: Dissolve the diene precursor (1.0 eq) in degassed dichloromethane (0.05 M). Add Grubbs' 2nd Generation catalyst (5 mol %).
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring for the consumption of starting material by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture. Purify by flash column chromatography to isolate the N-Cbz-3-(benzyloxy)methyl-4,5-dihydropyrrole.
-
Reduction: Dissolve the isolated pyrroline in methanol. Add Palladium on carbon (10 wt. %). Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Final Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product.
Comparison of Synthetic Strategies
| Method | Starting Materials | Stereochemistry | Key Advantages | Key Disadvantages | Typical Yields |
| Williamson Ether Synthesis | N-Protected 3-hydroxypyrrolidine, primary alkyl halide | Retention | Robust, reliable, uses common reagents.[11][12] | Requires strong base, limited to primary halides (risk of E2).[12] | 60-90% |
| Mitsunobu Reaction | N-Protected 3-hydroxypyrrolidine, alcohol | Inversion | Mild conditions, excellent stereocontrol.[17][18] | Stoichiometric by-products complicate purification, requires acidic pronucleophile.[20] | 50-85% |
| Reductive Amination | Acyclic δ-amino ketone/aldehyde | Substrate-controlled | Can build complex scaffolds, good for diverse substitution.[6] | Requires multi-step synthesis of acyclic precursor. | 40-75% (over 2 steps) |
| Ring-Closing Metathesis | Acyclic diallylamine derivative | Substrate-controlled | High functional group tolerance, powerful for ring formation.[23][24] | Expensive catalyst, requires N-protection to avoid catalyst poisoning.[23] | 70-95% (RCM step) |
Conclusion and Future Outlook
The synthesis of 3-substituted pyrrolidine ethers is a mature field with a diverse array of reliable and effective methodologies. The choice of synthetic strategy is dictated by factors such as the availability of starting materials, the desired stereochemical outcome, scalability, and the specific substitution pattern required.
For rapid analogue synthesis where stereochemistry is not a primary concern or is already set, the Williamson ether synthesis remains the workhorse method due to its simplicity and high yields. When precise control over a chiral center at the C3 position is paramount, the Mitsunobu reaction is unparalleled, providing clean stereochemical inversion. For the construction of more complex or uniquely substituted pyrrolidine cores, ring-forming strategies like intramolecular reductive amination and ring-closing metathesis offer powerful, albeit more lengthy, alternatives.
As drug discovery continues to demand molecules with greater three-dimensional complexity and finely tuned properties, the development of novel asymmetric and catalytic methods for accessing these privileged scaffolds will remain a high priority. Future innovations will likely focus on catalytic C-H functionalization of the pyrrolidine ring and the development of more efficient and stereoselective cyclization cascades to further streamline the synthesis of these vital medicinal chemistry building blocks.
References
-
Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines: An Efficient Approach to Enantiopure Pyrrolidine Derivatives. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI. Available at: [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available at: [Link]
-
Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of pyrrolidine derivative 3 and subsequent allylation reaction. ResearchGate. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH. Available at: [Link]
-
(PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Highly Substituted Pyrrolidines via [3+2] Cycloaddition. Thieme. Available at: [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]
-
Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Synthesis of pyrrolidines. Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
Ring-closing metathesis. Wikipedia. Available at: [Link]
-
Mitsunobu Reaction | Saurabh Khadse. Pharma Knowledge Centre. Available at: [Link]
-
Pyrrolidine. Wikipedia. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu Reaction. BYJU'S. Available at: [Link]
-
Analgetics Based on the Pyrrolidine Ring | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. PubMed. Available at: [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]
-
Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. byjus.com [byjus.com]
- 20. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Safe Handling and Application of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and application of (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. It is intended to supplement, not replace, the information available in a standard Safety Data Sheet (SDS). The focus here is on providing a deeper understanding of the chemical's properties and the rationale behind the recommended safety protocols, tailored for a scientific audience engaged in research and development.
Chemical and Physical Properties
(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl is a substituted pyrrolidine derivative. The pyrrolidine ring is a core structure in numerous natural alkaloids and synthetic drugs, including procyclidine and bepridil.[1] The amino acids proline and hydroxyproline are also derivatives of pyrrolidine.[1] The hydrochloride salt form enhances the compound's stability, solubility, and ease of handling, which is achieved by treating the free base with hydrochloric acid.[2]
| Property | Value |
| CAS Number | 1568051-64-8[3] |
| Molecular Formula | C11H16ClNO[4] |
| Molecular Weight | 213.70 g/mol [4][5] |
| IUPAC Name | (3S)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride[3] |
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed.[5][6] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[5]
GHS Hazard Statements:
-
H302: Harmful if swallowed[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[5]
The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[7] The hydrochloride component means the compound can be corrosive, and prolonged contact may cause tissue damage.[7]
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent set of handling procedures and personal protective equipment are necessary.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[6][8]
-
Grounding: For handling larger quantities, proper grounding procedures should be in place to avoid static electricity buildup, as dusts can sometimes form explosive mixtures with air.[9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be necessary for operations with a higher risk of splashing.[10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. A lab coat or other protective clothing is also required to prevent skin contact.[6]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[9]
-
Keep away from heat, sparks, and open flames.[11]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11] A recommended storage temperature is often between 2-8°C.[10][13]
-
Incompatible Materials: Keep away from strong oxidizing agents. Do not store in metal containers, as the hydrochloride salt can be corrosive.[7]
-
Stability: The compound is generally stable under recommended storage conditions.[8]
Emergency Procedures
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10][12]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][12]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][12]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2.[8]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[8]
-
Containment and Cleanup: For small spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] For larger spills, contain the material with dikes or absorbents.[9]
Application in Research and Drug Development
Substituted pyrrolidines are significant building blocks in medicinal chemistry.[2] They are utilized in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands.[2] The stereochemistry of these compounds is often critical for their biological activity, making enantiomerically pure starting materials like this compound highly valuable.[2] The synthesis of various drugs, such as Avanafil and Daclatasvir, starts from proline or its derivatives.[14]
Disposal Considerations
Waste material must be disposed of in accordance with local, regional, and national regulations. Do not allow the product to enter drains. Contaminated packaging should be handled in the same manner as the product itself.
Toxicological Information
While specific toxicological data for this compound is not extensively published, the GHS classifications indicate acute oral toxicity.[6] For the parent compound, pyrrolidine, the oral LD50 in rats is in the range of 300-500 mg/kg, and it is classified as harmful if swallowed or inhaled, and causes severe skin burns and eye damage. The hydrochloride salt component is corrosive and can cause burns upon contact.[7]
References
- SIDS Initial Assessment Report for N-Methyl-2-pyrrolidone (NMP). (2007).
- This compound. Fluorochem.
- Safety D
- 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. PubChem.
- pyrrolidine hydrochloride | 25150-61-2. Benchchem.
- MATERIAL SAFETY D
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- SAFETY D
- Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com.
- Safety D
- Pyrrolidine. Apollo Scientific.
- SAFETY D
- SAFETY D
- 3,4-dimethoxy-α-Pyrrolidinopentiophenone (hydrochloride). Cayman Chemical.
- CAS 1375081-90-5 | (S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride. Synblock.
- Safety D
- 25150-61-2 | Pyrrolidine Hydrochloride. ChemScene.
- 1260619-17-7 | (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. ChemScene.
- Pyrrolidine. Wikipedia.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CAS 1375081-90-5 | (S)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride - Synblock [synblock.com]
- 5. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. louisville.edu [louisville.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. angenechemical.com [angenechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. chemscene.com [chemscene.com]
- 14. mdpi.com [mdpi.com]
A Technical Guide to Sourcing and Quality Assessment of High-Purity (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl for Pharmaceutical R&D
Abstract
(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl is a critical chiral building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The stereochemical integrity and overall purity of this intermediate are paramount, as they directly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides drug discovery and development scientists with a comprehensive framework for sourcing this compound, detailing supplier evaluation criteria, critical quality attributes for material acceptance, and robust, step-by-step analytical protocols for in-house quality control and verification.
Introduction: The Significance of a Chiral Pyrrolidine Intermediate
The pyrrolidine scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal component for designing ligands with high affinity and selectivity for various biological targets. The specific enantiomer, (S)-3-(4-Methoxyphenoxy)pyrrolidine, and its hydrochloride salt (CAS No. 186547-39-3), offers a synthetically versatile handle for constructing more complex molecules. The presence of a single, defined stereocenter is crucial; often, the opposite enantiomer may exhibit undesirable side effects or be inactive, making enantiomeric purity a non-negotiable quality parameter.[1]
This guide will navigate the complexities of procuring this high-purity reagent, ensuring that researchers can confidently incorporate it into their synthetic workflows, minimizing batch-to-batch variability and safeguarding the integrity of their research outcomes.
The Supplier Landscape: Criteria for Selection
Identifying a reliable supplier is the foundational step in ensuring a consistent supply of high-quality material. The market for specialized chemical intermediates includes large global distributors, niche custom synthesis labs, and regional manufacturers. A thorough evaluation should extend beyond mere price and availability.
Key Supplier Evaluation Criteria:
-
Documentation and Transparency: Reputable suppliers will readily provide a comprehensive Certificate of Analysis (CoA) for each batch.[2][3][4] This document is the primary source of information regarding the material's quality and should be scrutinized. Look for suppliers who also provide Safety Data Sheets (SDS) and clear country of origin information.
-
Manufacturing Controls: Inquire about the supplier's quality management system. While full GMP (Good Manufacturing Practice) material may not be necessary for early-stage research, a supplier with robust internal quality controls (e.g., ISO 9001 certification) is preferable.
-
Technical Support: A supplier with accessible technical support can be invaluable for addressing questions about analytical methods, stability, or handling.
-
Batch-to-Batch Consistency: Review CoAs from multiple batches if possible to assess consistency in purity, appearance, and other specified parameters.
Table 1: Representative Commercial Suppliers
| Supplier | Typical Purity Specification | Key Strengths | Notes |
| Fluorochem | >97% | Specializes in fluorinated compounds and complex organic building blocks.[5][6] | Often provides detailed chemical properties on their website. |
| Sigma-Aldrich (Merck) | ≥98% (varies by grade) | Extensive global distribution, comprehensive documentation, and a wide range of analytical standards. | A reliable choice for research-grade materials with robust quality control. |
| ChemScene | ≥98% | Focuses on bioactive small molecules and building blocks for drug discovery.[7] | Product listings often include detailed computational chemistry data. |
| Cayman Chemical | ≥98% | Strong reputation in forensic and analytical standards, providing well-characterized materials.[8] | Offers compounds for research and forensic applications. |
Note: This list is not exhaustive. Researchers should conduct their own due diligence based on project-specific requirements.
The following diagram illustrates a logical workflow for selecting and qualifying a new supplier for this critical intermediate.
Critical Quality Attributes (CQAs) & Analytical Verification
Upon receiving a shipment, it is imperative to perform in-house verification, even when a supplier's CoA is provided. The CoA serves as a guideline, but independent confirmation ensures the material is fit for its intended purpose. The most critical quality attributes for this compound are its chemical purity and its enantiomeric purity.
Table 2: Key Quality Attributes and Standard Analytical Methods
| Attribute | Typical Specification | Analytical Method | Purpose |
| Identity/Structure | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure is correct.[3][4] |
| Chemical Purity | ≥98.0% | HPLC/UPLC (UV detection) | Quantifies the main compound relative to any impurities.[9][10] |
| Enantiomeric Purity | ≥99.0% e.e. | Chiral HPLC | Confirms the stereochemical integrity, crucial for biological activity.[11][12][13] |
| Appearance | White to off-white solid | Visual Inspection | A simple but important first check for gross contamination or degradation.[4] |
| Residual Solvents | Per USP <467> | Headspace GC-MS | Ensures solvents used in manufacturing are below safety thresholds.[10] |
| Water Content | ≤1.0% | Karl Fischer Titration | Important for accurate weighing and preventing side reactions.[14] |
The diagram below outlines a standard workflow for the quality control of an incoming batch of this intermediate.
Experimental Protocols for In-House Verification
The following protocols are provided as robust starting points for the in-house analysis of this compound. Method optimization may be required based on available equipment and columns.
Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate the main compound from potential process-related impurities or degradation products.
-
Instrumentation: HPLC or UPLC system with UV/DAD detector.
-
Column: C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm and 275 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Dilute 1:10 for analysis (0.1 mg/mL).
-
Analysis: Inject 5 µL. Purity is calculated based on the area percent of the main peak relative to the total peak area.
Protocol: Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric excess (e.e.) is the most critical test for this material. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of chiral amines and related compounds.[13]
-
Instrumentation: HPLC system with UV detector.
-
Column: A polysaccharide-based CSP, such as Daicel Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm). A screening approach using multiple columns may be necessary during initial method development.[11][13]
-
Mobile Phase (Isocratic): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). Note: The ratio of hexane to alcohol is the primary parameter for optimizing resolution. DEA is added to improve the peak shape of the basic amine.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
Analysis: Inject 10 µL. To confirm peak identity, a sample of the racemic compound should be injected first. The enantiomeric excess is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the purity and integrity of the compound.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from light. Long-term storage at 2-8 °C is recommended.[3]
-
Handling: The compound is a hydrochloride salt and may be hygroscopic. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Stability: As a salt, it is generally stable under recommended storage conditions.[4] Avoid strong bases, which will neutralize the HCl salt to the free base, and strong oxidizing agents.
Conclusion
The successful integration of this compound into a drug discovery program hinges on the procurement of consistently high-purity material. By implementing a rigorous supplier qualification process, understanding the compound's critical quality attributes, and performing diligent in-house analytical verification, researchers can mitigate risks associated with poor-quality intermediates. This diligence ensures the reliability and reproducibility of synthetic campaigns, ultimately accelerating the path toward novel therapeutic discoveries.
References
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Certificate of Analysis. (n.d.). Acros Organics. Retrieved February 14, 2026, from [Link]
-
CERTIFICATE OF ANALYSIS - Ormeloxifene Hydrochloride. (n.d.). Retrieved February 14, 2026, from [Link]
- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (2006). Google Patents.
-
Synthesis of a New Chiral Pyrrolidine. (2013). National Institutes of Health (NIH). Retrieved February 14, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 14, 2026, from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved February 14, 2026, from [Link]
-
Hydrofluoric acid - ROTIPURAN® Supra. (n.d.). Carl ROTH. Retrieved February 14, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 14, 2026, from [Link]
-
Hydrofluoric Acid (CAS 7664-39-3) Supplier From China. (n.d.). LiShake Chemical. Retrieved February 14, 2026, from [Link]
-
Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. Retrieved February 14, 2026, from [Link]
-
Hydrofluoric acid CAS 7664-39-3. (n.d.). Henan Tianfu Chemical. Retrieved February 14, 2026, from [Link]
-
Impurity Profiling of Pharmaceutical Drugs By Various Methods. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved February 14, 2026, from [Link]
Sources
- 1. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. medkoo.com [medkoo.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-Methoxy-pyrrolidine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Note: Protocols for N-Alkylation of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl
Executive Summary
This technical guide outlines the optimized protocols for the N-alkylation of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl (CAS: 1375081-90-5). This scaffold is a critical chiral building block in medicinal chemistry, often used in the synthesis of SNRIs and GPCR ligands.
Because the starting material is a secondary amine hydrochloride salt possessing a stereocenter at C3, the reaction conditions must balance nucleophilicity with stereochemical integrity . This guide presents two validated pathways:
-
Reductive Amination (Method A): The preferred route for introducing complex alkyl groups with high chemoselectivity and minimal risk of over-alkylation.
-
Direct Nucleophilic Substitution (Method B): A cost-effective route for simple alkyl halides, optimized to suppress quaternization.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Nucleophile: The pyrrolidine nitrogen is a strong nucleophile (pKa of conjugate acid
11.3). -
Salt Form: The HCl salt stabilizes the amine for storage but renders it non-nucleophilic. It must be neutralized (free-based) either prior to or in situ during the reaction.
-
Chirality: The (S)-configuration at C3 is generally stable, but harsh basic conditions (e.g., NaH, high heat) combined with electron-withdrawing groups could theoretically risk racemization via elimination-addition mechanisms, though unlikely with this specific ether linkage.
-
Ether Linkage: The 4-methoxyphenoxy moiety is robust and tolerates standard reducing agents and weak bases.
Reaction Pathways
The following diagram illustrates the decision logic for selecting the appropriate protocol based on the available electrophile.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy.
Method A: Reductive Amination (The "Precision" Route)
Best for: Complex R-groups, avoiding over-alkylation, and mild conditions. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][2][3][4]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Amine Salt | 1.0 | Substrate | This compound |
| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile | Slight excess ensures conversion. |
| DIPEA | 1.0 - 1.1 | Base | Critical: Neutralizes the HCl salt to release the free amine. |
| NaBH(OAc)3 | 1.5 | Reductant | Sodium triacetoxyborohydride.[1][2] Mild; reduces iminium > aldehyde. |
| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) is preferred for solubility. |
| Acetic Acid | Cat.[1][5][6][7] (0.1) | Catalyst | Optional.[8][9] Promotes iminium formation if reaction is sluggish. |
Detailed Protocol
-
Free-Basing (In Situ):
-
To a reaction vessel equipped with a stir bar, add This compound (1.0 equiv) and DCE (0.1 M concentration).
-
Add DIPEA (N,N-Diisopropylethylamine) (1.0 equiv). Stir for 10–15 minutes at room temperature. Note: The solution should become clear as the free amine is solubilized.
-
-
Imine Formation:
-
Add the Aldehyde/Ketone (1.1 equiv).
-
Stir for 30–60 minutes. Why? This allows the equilibrium to shift toward the iminium species before the reducing agent is introduced.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (M+H = 194 for the core, adjusted for substituents).
-
-
Quench & Workup:
Method B: Direct Alkylation (The "Economy" Route)
Best for: Primary alkyl halides (R-CH2-Br/I), simple chains, and robust substrates.
Risk: Over-alkylation to the quaternary ammonium salt (
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Amine Salt | 1.0 | Substrate | |
| Alkyl Halide | 1.0 - 1.1 | Electrophile | Do not excess >1.1 to prevent quaternization. |
| 3.0 | Base | Insoluble inorganic base. Acts as an HCl sink and proton scavenger. | |
| Acetonitrile (ACN) | Solvent | Medium | Polar aprotic. Promotes |
| NaI | 0.1 | Catalyst | Optional (Finkelstein). Use if reacting with Alkyl Chlorides. |
Detailed Protocol
-
Setup:
-
Suspend This compound (1.0 equiv) and
(3.0 equiv) in anhydrous Acetonitrile (0.1 – 0.2 M). -
Note: The extra equivalents of carbonate are required to neutralize the HCl salt and the H-X generated during alkylation.
-
-
Addition:
-
Add the Alkyl Halide (1.05 equiv) dropwise at room temperature.
-
Why dropwise? Keeping the local concentration of electrophile low minimizes the statistical probability of a second alkylation event on an already-reacted tertiary amine.
-
-
Reaction:
-
Heat to 60–80°C (reflux) depending on the reactivity of the halide.
-
Stir for 4–12 hours.
-
Control Point: Monitor by TLC or HPLC. If di-alkylation (quaternary salt) is observed, lower the temperature or reduce the equivalents of alkyl halide.
-
-
Workup:
-
Filter off the solid inorganic salts (
, KCl). -
Concentrate the filtrate.[3]
-
Redissolve in EtOAc, wash with water/brine, and dry.
-
Workflow Visualization
Figure 2: Workup procedure for Method B (Direct Alkylation).
Troubleshooting & Critical Parameters
Controlling Over-Alkylation (Quaternization)
In Method B, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to inductive donation from the new alkyl group.
-
Solution: If over-alkylation is persistent, switch to Method A (Reductive Amination) .
-
Alternative: Use a secondary leaving group (e.g., mesylate) or lower temperature.
Solubility Issues
The ether-linked pyrrolidine is lipophilic, but the HCl salt is polar.
-
Method A: If the salt does not dissolve in DCE/DCM upon adding DIPEA, add a small amount of MeOH (co-solvent), though this may slow the reduction rate.
-
Method B: If the reaction is too slow in ACN, add DMF (10% v/v) to increase the solubility of the inorganic base.
Analytical Validation
-
1H NMR: Look for the disappearance of the broad NH peak (typically > 9 ppm in salt form) and the appearance of the N-R protons (typically 2.2 – 2.8 ppm).
-
Chiral HPLC: Verify that the (S)-enantiomer excess (ee%) is maintained. Racemization is rare under these conditions but possible if the reaction is heated excessively (>100°C) in strong base.
References
-
Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Patois, C., et al. (1990). "N-Alkylation of secondary amines." Synthetic Communications.
-
PubChem. (2023). "Compound Summary: (S)-3-(4-Methoxyphenoxy)pyrrolidine." National Library of Medicine. Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for N-Alkylation of Secondary Amines." Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
Peptide coupling conditions for secondary amine hydrochlorides
Application Note: Optimized Peptide Coupling Protocols for Secondary Amine Hydrochlorides
Abstract
Coupling to secondary amines (e.g., N-methyl amino acids, prolines, pseudoprolines) presents a dual challenge in peptide synthesis: steric hindrance and the salt neutralization equilibrium . When the secondary amine is supplied as a hydrochloride salt (
Mechanistic Insight: The "Hidden" Barriers
The Neutralization Equilibrium
Unlike free amines, amine hydrochlorides are non-nucleophilic. They must be deprotonated by a tertiary base (e.g., DIEA, NMM) to participate in coupling.
-
The Trap: If the base is insufficient, the equilibrium favors the unreactive salt, stalling the reaction.
-
The Risk: If the base is in large excess and uronium reagents (HATU/HBTU) are used, the free amine can attack the uronium salt directly, forming a permanent guanidinium byproduct (capping the chain).
Steric Hindrance & Kinetics
Secondary amines are nucleophilically sluggish due to steric bulk. The transition state for amide bond formation is crowded. Standard carbodiimides (DIC/HOBt) are often too slow, allowing the activated ester to racemize via oxazolone formation before the amine can attack.
Strategic Selection Guide
This decision matrix selects the optimal chemistry based on the steric demand of the coupling junction.
Figure 1: Decision tree for selecting coupling conditions. Note: "N-Me" denotes N-methylated amino acids.[1]
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Coupling to Proline, Pipecolic acid, or unhindered N-methyl amino acids.
Rationale: HATU is a fast-acting uronium reagent. We use HOAt (7-aza-1-hydroxybenzotriazole) as an additive because the pyridine nitrogen in HOAt provides a "neighboring group effect" (general base catalysis) that accelerates coupling to secondary amines by ~10-fold over HOBt.
Reagents:
-
Coupling Agent: HATU (0.95 eq relative to Acid)
-
Solvent: DMF or NMP (NMP preferred for aggregation-prone sequences)
Step-by-Step:
-
Calculate Base: You need 1.0 eq of DIEA solely to neutralize the amine HCl salt, plus 2.0 eq for the HATU activation. Total DIEA = 3.0 eq (relative to the amine).
-
Pre-activation: Dissolve Amino Acid (1.2 eq) and HATU (1.15 eq) in minimal NMP. Add DIEA (1.0 eq relative to Acid) to this solution. Shake for 30 seconds (do not over-activate; HATU hydrolyzes quickly).
-
Coupling: Add the pre-activated solution to the resin-bound secondary amine hydrochloride.
-
Neutralization Spike: Immediately add the remaining DIEA (sufficient to neutralize the on-resin HCl salt) directly to the reaction slurry.
-
Why split the base? Adding all base to the uronium salt first can cause epimerization. Adding it all to the resin first can be washed away or cause premature swelling issues.
-
-
Reaction: Agitate for 2–4 hours at Room Temp.
-
Monitor: Perform Chloranil Test (see Section 4).
Protocol B: The "Heavy Lifter" (PyAOP)
Best for: N-methyl amino acid coupled to another N-methyl amino acid (difficult junctions).
Rationale: PyAOP is a phosphonium salt. Unlike HATU, it cannot react with the amine to form guanidinium byproducts, allowing for longer reaction times and higher temperatures without terminating the chain.
Reagents:
-
Coupling Agent: PyAOP (or PyBrOP)
-
Additive: HOAt (Essential for kinetics)
-
Base: DIEA or TMP (2,4,6-Collidine) if racemization is a concern (e.g., Cys/His).
Step-by-Step:
-
Dissolution: Dissolve Amino Acid (3.0 eq), PyAOP (3.0 eq), and HOAt (3.0 eq) in NMP.
-
Base Addition: Add DIEA (6.0 eq). Note: Phosphonium reagents require 2 eq of base per eq of reagent to drive the reaction fully.
-
Coupling: Add mixture to the resin.
-
Reaction: Agitate for 4–12 hours .
-
Optimization: If coupling is <50% complete after 4h, raise temperature to 50°C (unless Cys/His are present).
-
Protocol C: The "Nuclear Option" (Acid Fluorides via TFFH)
Best for: Extremely hindered systems (Aib-Aib, N-Me-Val) where HATU/PyAOP fail.
Rationale: Acid fluorides are highly reactive toward weak nucleophiles (secondary amines) but are surprisingly stable to moisture compared to acid chlorides. TFFH generates the acid fluoride in situ.[4]
Reagents:
Step-by-Step:
-
Activation: Dissolve Amino Acid (5.0 eq) and TFFH (5.0 eq) in DMF.
-
Base: Add DIEA (10.0 eq).
-
Wait: Allow to activate for 10–15 minutes . (This converts the acid to the acid fluoride).[4]
-
Coupling: Add the solution to the resin.
-
Reaction: Agitate for 2 hours .
-
Double Couple: This method benefits significantly from a fresh double coupling.
Monitoring & Troubleshooting
CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) test. It detects primary amines.[8] Secondary amines yield false negatives (no color change).
The Chloranil Test (for Secondary Amines)
This test detects secondary amines via a charge-transfer complex with chloranil.
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% p-Chloranil in DMF.
Procedure:
-
Wash a few resin beads with DCM/DMF.
-
Add 2 drops Solution A + 2 drops Solution B.
-
Wait 5 minutes at Room Temp.
-
Interpretation:
-
Blue/Dark Green Beads: Positive (Secondary amine present = Incomplete coupling).
-
Colorless/Yellow Beads: Negative (Coupled).
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Coupling Stalls (<80%) | Steric hindrance prevents approach. | Switch to Protocol C (TFFH) or elevate temp to 60°C. |
| Guanidinium Peaks (MS) | Excess base + Uronium (HATU) used. | Switch to Phosphonium (PyAOP) or reduce base activation time. |
| Racemization (D/L mix) | Base too strong/hindered activation. | Switch base to Collidine (TMP) ; use PyAOP/HOAt at 0°C. |
| DKP Formation | Slow coupling to Pro/N-Me-AA at C-term. | Perform coupling in DCM (destabilizes transition state for DKP). |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6][9] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.[10] Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link
-
Carpino, L. A., & El-Faham, A. (1995).[10] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[4][5] A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis. Journal of the American Chemical Society.[10] Link
- Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Seminal paper on the Chloranil test).
- Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Humana Press.
Sources
- 1. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Mild Deoxofluorination Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Incorporation of 3-Methoxyphenoxy Pyrrolidine into GPCR Ligands
Executive Summary
This application note details the strategic incorporation of the 3-(3-methoxyphenoxy)pyrrolidine moiety into G-Protein Coupled Receptor (GPCR) ligands. This scaffold serves as a conformationally restricted bioisostere of the flexible aryloxy-ethyl/propyl-amine pharmacophore commonly found in aminergic GPCR ligands (e.g., serotonin, dopamine, and adrenergic receptors).
By rigidifying the linker between the basic nitrogen and the aromatic ring, researchers can reduce the entropic penalty of binding, potentially enhancing affinity and selectivity. This guide provides a robust synthetic protocol via the Mitsunobu reaction, medicinal chemistry design principles, and a self-validating biological characterization workflow.
Medicinal Chemistry Rationale
The "Privileged Structure" Concept
The 3-aryloxypyrrolidine scaffold is a "privileged structure" in GPCR medicinal chemistry.[1] It mimics the spatial arrangement of the ethylamine side chain relative to an aromatic core but locks the conformation.
-
Flexible Parent: Aryloxy-propyl-amine (e.g., Atomoxetine, Fluoxetine).
-
Rigid Analog: 3-Aryloxypyrrolidine.
-
Benefit: The pyrrolidine ring restricts the torsion angle between the ether oxygen and the basic nitrogen (
). This pre-organization can significantly increase affinity if the locked conformation matches the bioactive pose.
Electronic & Steric Considerations
-
3-Methoxy Group: The meta-methoxy substituent on the phenyl ring is electronically significant. It often acts as a hydrogen bond acceptor for serine residues in the orthosteric binding pocket of Class A GPCRs (e.g., Ser5.42 in 5-HT receptors) or mimics one hydroxyl group of a catecholamine without the metabolic instability of a phenol.
-
Stereochemistry: The 3-position of the pyrrolidine is a chiral center. The
and enantiomers project the aromatic ring into vastly different sub-pockets. Both enantiomers must be synthesized and tested individually.
Synthetic Protocol: Mitsunobu Coupling
The most reliable method to construct the 3-aryloxypyrrolidine ether linkage with high stereochemical control is the Mitsunobu Reaction . This protocol describes the coupling of N-Boc-3-hydroxypyrrolidine with 3-methoxyphenol.
Reaction Scheme (DOT Diagram)
Figure 1: Step-by-step workflow for the Mitsunobu coupling synthesis.
Detailed Step-by-Step Procedure
Reagents:
-
(S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
3-Methoxyphenol (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add (S)-1-Boc-3-hydroxypyrrolidine (1.0 g, 5.34 mmol), 3-methoxyphenol (0.73 g, 5.87 mmol), and
(1.68 g, 6.41 mmol). -
Solvation: Dissolve the mixture in anhydrous THF (20 mL) and cool to
in an ice bath. -
Addition: Add DIAD (1.26 mL, 6.41 mmol) dropwise over 15 minutes. Critical: Maintain temperature
to prevent side reactions. -
Reaction: Remove the ice bath and stir at room temperature for 16 hours.
-
Monitoring: Check reaction progress by TLC (Hexane:EtOAc 3:1). The product usually has a higher
than the starting alcohol. -
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (
). Filter off the white solid. -
Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Deprotection (Next Step): Treat the purified N-Boc intermediate with TFA/DCM (1:4) for 1 hour to yield the free amine salt.
Technical Note on Stereochemistry: The Mitsunobu reaction proceeds via an
-
Start: (S) -1-Boc-3-hydroxypyrrolidine
-
Product: (R) -3-(3-methoxyphenoxy)pyrrolidine
Biological Characterization Protocol
Once synthesized, the ligand must be validated for affinity and functional potency.
Membrane Preparation (Self-Validating System)
High-quality membranes are critical for reproducible
-
Cell Lysis: Resuspend cell pellet (e.g., HEK293 expressing 5-HT2A) in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron (bursts of 5s).
-
Debris Removal: Centrifuge at
for 10 min at . Discard pellet (unbroken cells/nuclei). -
Membrane Collection: Centrifuge supernatant at
for 30 min at . -
Wash: Resuspend pellet in Assay Buffer, repeat high-speed spin.
-
Storage: Resuspend in Assay Buffer + 10% Sucrose. Flash freeze.
-
Validation: Perform a protein assay (BCA). A good prep yields 2-5 mg/mL protein.
Radioligand Binding Assay (Competition Mode)
Objective: Determine the affinity (
Assay Setup (96-well plate):
-
Total Binding: Membrane (
) + Radioligand (e.g., -Ketanserin for 5-HT2A) + Vehicle (DMSO). -
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (
Methiothepin). -
Test Wells: Membrane + Radioligand + Test Compound (
to ).
Data Analysis:
Calculate
Functional Assay Logic (DOT Diagram)
Figure 2: Signal transduction pathway for functional validation (Gq-coupled example).
Data Presentation & Analysis
Summarize your findings in a comparative table.
Table 1: Example SAR Data Structure
| Compound ID | Configuration | R-Group (N) | Efficacy (%) | ||
| Ref (Flexible) | N/A | Methyl | 45 | 120 | 100 |
| CMPD-01 | (S) | H | >1000 | N/A | 0 |
| CMPD-02 | (R) | H | 12 | 35 | 95 |
| CMPD-03 | (R) | Methyl | 2.5 | 8 | 100 |
Interpretation: In this hypothetical dataset, the (R)-enantiomer (CMPD-02) shows significantly higher affinity than the (S)-enantiomer, validating the stereochemical requirement of the pocket. N-methylation (CMPD-03) further improves potency, likely due to basicity modulation or hydrophobic pocket filling.
References
-
Mitsunobu Reaction Mechanism & Protocol
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
-
Pyrrolidine as a Privileged Scaffold
-
Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021.
-
-
GPCR Radioligand Binding Protocols
-
Maguire, J. J., et al. "Radioligand Binding Assays and their Analysis." Methods in Molecular Biology, 2012.
-
-
GPCR Allosteric Modulation
-
Kenakin, T. "Allosteric Modulators of G Protein-Coupled Receptors." Annual Review of Pharmacology and Toxicology, 2017.
-
Sources
Application Note: Strategic Solvent Selection for (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl
Part 1: Executive Summary & Chemical Profile
The Challenge
(S)-3-(4-Methoxyphenoxy)pyrrolidine HCl is a chiral secondary amine salt widely used as a building block in medicinal chemistry (e.g., for CNS-active targets).[1] Its handling presents a specific dichotomy:
-
Ionic Head: The pyrrolidinium chloride moiety is highly polar and hydrophilic.[1]
-
Lipophilic Tail: The 4-methoxyphenoxy ether linkage adds significant lipophilicity and aromatic character.[1]
Selecting the wrong solvent results in "oiling out" during crystallization, poor reaction yields due to phase transfer issues, or erratic analytical baselines. This guide provides a rational, structure-based approach to solvent selection.
Structure-Property Analysis
Understanding the molecule is the first step to controlling it.[1]
| Feature | Chemical Implication | Solvent Impact |
| HCl Salt Form | High lattice energy; Ionic character.[1] | Requires high dielectric constant solvents (Water, MeOH, DMSO) for dissolution.[1] Insoluble in non-polars.[1] |
| Pyrrolidine Ring | Secondary amine; Hydrogen bond donor (in salt form).[1] | Susceptible to hygroscopicity.[1] Protogenic solvents (Alcohols) stabilize the salt via H-bonding.[1] |
| Methoxy-Phenoxy | Lipophilic, Aromatic, Electron-rich. | Provides solubility in moderate polarity organics (DCM, THF) only if the lattice energy is broken or if free-based.[1] |
| Chirality (S) | Enantiomeric purity is critical.[1][2] | Avoid solvents that promote racemization at high temps (though unlikely for this ether structure, thermal stability is key).[1] |
Part 2: Solvent Selection Matrix
The following table synthesizes empirical data and solubility parameters for pyrrolidine salts.
Table 1: Solvent Compatibility Guide
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |
| Protic Polar | Water | Excellent | Work-up / Lyophilization | Dissolves instantly.[1] Hard to remove; high boiling point.[1] |
| Protic Polar | Methanol | Excellent | Analysis / Transfer | Good for preparing stock solutions.[1] Hard to crystallize from pure MeOH.[1] |
| Protic Polar | Isopropanol (IPA) | Moderate (Hot) | Crystallization | Best Choice. Dissolves hot, precipitates cold.[1] Ideal for purification.[1] |
| Aprotic Polar | DMSO / DMF | Excellent | Reactions (SnAr, Coupling) | Hard to remove.[1] Use only when necessary for reaction kinetics. |
| Aprotic Polar | Acetonitrile | Moderate | HPLC / Reactions | Good compromise for reactions requiring non-protic media.[1] |
| Chlorinated | DCM / Chloroform | Low (Salt) / High (Base) | Extraction | The HCl salt is sparingly soluble; the Free Base is highly soluble.[1] |
| Ethers | THF / 1,4-Dioxane | Low | Anti-Solvent | often causes "oiling out" if used alone with the salt. |
| Non-Polar | Hexane / Heptane | Insoluble | Anti-Solvent | Used to force precipitation from IPA or DCM solutions.[1] |
Part 3: Visualization of Workflows
Solubility & Purification Decision Tree
This logic flow ensures you select the correct solvent system based on your immediate goal (Purification vs. Reaction).[1]
Caption: Figure 1. Decision matrix for solvent selection based on experimental intent.
Part 4: Detailed Experimental Protocols
Protocol A: The "Crash" Crystallization (Purification)
Objective: Remove impurities from the crude HCl salt without using chromatography.[1] Principle: Exploiting the steep solubility curve of the salt in alcohol/ether mixtures.[1]
Materials:
-
Crude this compound[1]
-
Solvent A: Isopropanol (IPA) - High purity[1]
-
Solvent B: Methyl tert-butyl ether (MTBE) or Diethyl Ether[1]
Procedure:
-
Dissolution: Place 1.0 g of crude solid in a flask. Add IPA (approx. 3-5 mL) and heat to 60°C.
-
Note: If it does not dissolve completely, add Methanol dropwise (max 0.5 mL) until clear.[1]
-
-
Cooling: Remove from heat and let the flask reach room temperature slowly (20 mins).
-
Nucleation: If no crystals form, scratch the glass or add a single seed crystal.[1]
-
Anti-Solvent Addition: While stirring, add MTBE dropwise until a persistent cloudiness appears (approx. 5-10 mL).
-
Maturation: Cool the mixture to 0-4°C (ice bath) for 1 hour.
-
Filtration: Filter the white crystalline solid under vacuum. Wash the cake with cold MTBE/IPA (3:1 ratio).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: Free-Base Liberation (Extraction)
Objective: Convert the stable HCl salt into the reactive free amine for nucleophilic substitution reactions.[1] Principle: pH adjustment > pKa (approx 10-11) forces the amine into the organic phase.[1]
Procedure:
-
Suspend: Suspend 1.0 g of the HCl salt in 10 mL of Dichloromethane (DCM). Note: It will not dissolve yet.
-
Basify: Add 10 mL of 1N NaOH (or saturated NaHCO3 for milder conditions).
-
Agitate: Shake vigorously in a separatory funnel for 2 minutes. The solid should disappear as it converts to the free base and enters the DCM layer.[1]
-
Separate: Collect the lower organic layer (DCM).[1]
-
Extract: Re-extract the aqueous layer with 5 mL DCM.[1]
-
Dry: Combine organic layers, dry over anhydrous Na2SO4, and filter.
-
Usage: Use the DCM solution immediately for reaction, or evaporate to obtain the oil (Free Base).[1]
Part 5: References & Authority[3]
-
PubChem Compound Summary. (2023). Pyrrolidine Hydrochloride Derivatives: Physical Properties.[1][3][4] National Center for Biotechnology Information.[1] Link[1]
-
Gibson, E. K. (2007).[1] Amine hydrochloride salts: a problem in polyurethane synthesis.[1] University of Glasgow, PhD Thesis.[1] (Detailed analysis of amine salt solubility in organic solvents). Link
-
ACS GCI Pharmaceutical Roundtable. (2023). Solvent Selection Guides. American Chemical Society.[1] (Standard industry guide for sustainable and effective solvent selection). Link
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solubility parameters and salt solvation).
Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1]
Sources
Application Note: Reaction Conditions for Nucleophilic Substitution with Pyrrolidine Derivatives
Introduction: The Pyrrolidine Scaffold in Therapeutics[1]
The pyrrolidine ring is a privileged pharmacophore in medicinal chemistry, featured in over 20 FDA-approved drugs (e.g., Captopril, Lisinopril, Almotriptan). Its conformational rigidity, distinct from acyclic amines, often improves metabolic stability and receptor binding affinity.
This guide addresses the two primary distinct reactivity modes of pyrrolidine derivatives:
-
N-Nucleophilicity: The secondary amine acting as a nucleophile (N-alkylation/arylation).
-
C-Electrophilicity: The functionalization of the ring carbons (C3/C4), often requiring stereochemical control (Walden inversion).
Part 1: N-Functionalization (Pyrrolidine as Nucleophile)
Mechanistic Causality & Solvent Selection
Pyrrolidine is a strong secondary amine nucleophile (
-
Protic Solvents (MeOH, EtOH): Form strong hydrogen bonds with the nitrogen lone pair, significantly reducing nucleophilicity.
-
Polar Aprotic Solvents (ACN, DMF, DMSO): Do not solvate the nucleophile's lone pair, leaving it "naked" and highly reactive.
-
Recommendation: Use Acetonitrile (ACN) for standard alkylations due to ease of workup. Use DMSO or NMP for SNAr reactions requiring higher temperatures or stabilizing Meisenheimer complexes.
Protocol A: SN2 N-Alkylation with Alkyl Halides
Objective: Mono-alkylation of pyrrolidine without over-alkylation (quaternization).
Reagents:
-
Pyrrolidine derivative (1.0 equiv)
-
Alkyl Halide (R-X, 1.0 - 1.1 equiv)
-
Base:
(2.0 - 3.0 equiv) or (for lower reactivity electrophiles) -
Solvent: Acetonitrile (ACN) [0.1 M - 0.2 M]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with the pyrrolidine derivative and finely ground
. -
Solvation: Add anhydrous ACN and stir at Room Temperature (RT) for 10 minutes to create a suspension.
-
Addition: Add the alkyl halide dropwise. Note: For highly reactive halides (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherms and bis-alkylation.
-
Reaction: Stir at RT (for iodides/bromides) or 60°C (for chlorides). Monitor by LCMS/TLC.
-
Workup: Filter off the inorganic solids. Concentrate the filtrate.
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Protocol B: SNAr N-Arylation (Activated Heterocycles)
Objective: Coupling pyrrolidine with electron-deficient aryl/heteroaryl fluorides (e.g., 2-fluoropyridine, 4-fluoronitrobenzene).
Reagents:
-
Pyrrolidine derivative (1.2 equiv)
-
Aryl Fluoride (1.0 equiv)
-
Base: DIPEA (2.0 equiv) or
(2.0 equiv) -
Solvent: DMSO or DMF [0.5 M]
Step-by-Step Methodology:
-
Dissolution: Dissolve the aryl fluoride in DMSO.
-
Addition: Add the base followed by the pyrrolidine derivative.
-
Reaction:
-
Highly Activated (e.g., nitro-substituted): Stir at RT for 1-4 hours.
-
Moderately Activated (e.g., 2-fluoropyridine): Heat to 80-100°C.
-
-
Quench: Pour mixture into ice-water.
-
Isolation: If solid precipitates, filter and wash with water. If oil, extract with EtOAc, wash with brine (
to remove DMSO), dry over , and concentrate.
Decision Logic for N-Functionalization
Part 2: C-Functionalization (Pyrrolidine as Electrophile)
Stereochemical Inversion Strategies
Functionalizing the pyrrolidine ring (typically C3 or C4) often involves converting a hydroxyl group (e.g., from commercially available hydroxyproline) into a leaving group, followed by nucleophilic displacement. This proceeds via an SN2 mechanism , resulting in Walden Inversion .[1]
-
Retention: Requires double inversion (e.g., displacement with iodine, then displacement with nucleophile) or specific retention-based reagents.
-
Inversion: Standard activation (Mesyl/Tosyl) + Displacement.
Protocol C: Stereoselective Displacement of 3-Hydroxypyrrolidine
Scenario: Converting (S)-N-Boc-3-hydroxypyrrolidine to (R)-3-azidopyrrolidine (or similar nucleophiles like thiols/cyanides).
Phase 1: Activation (Mesylation)
-
Dissolve: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cool: Cool to 0°C.
-
Add Base: Add Triethylamine (
, 1.5 equiv). -
Add MsCl: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.
-
Workup: After 1 hour, wash with
, sat. , and brine. Dry and concentrate to yield the mesylate (often used without column purification).
Phase 2: Nucleophilic Displacement (Inversion)
-
Solvent: Dissolve the crude mesylate in DMF (0.2 M).
-
Nucleophile: Add Sodium Azide (
, 2.0 equiv). Safety: is toxic and shock-sensitive; use plastic spatulas and avoid acid contact. -
Heat: Heat to 60-80°C for 4-12 hours.
-
Workup: Dilute with water, extract with
or EtOAc. Wash organic layer extensively with water/brine to remove DMF. -
Result: The product will have the (R)-configuration (Inversion).
Stereochemical Workflow Visualization
Optimization & Troubleshooting Data
Solvent Effects on Reaction Rate (Relative Rates)
Data synthesized from kinetic studies of pyrrolidine nucleophilicity [1].
| Solvent System | Relative Rate ( | Mechanistic Insight |
| Acetonitrile (Pure) | 100 (Reference) | Minimal solvation of amine lone pair; high reactivity. |
| DMSO | ~120 | Highly polar aprotic; stabilizes transition states. |
| Methanol | < 5 | Strong H-bonding to pyrrolidine N; significantly retards rate. |
| THF | ~40 | Lower dielectric constant reduces solubility of ionic bases ( |
Base Selection Guide
| Base | Application | Notes | |
| 10.3 | General N-alkylation | Inexpensive, easily removed. Requires polar solvent.[2] | |
| DIPEA (Hünig's) | 10.75 | SNAr, Soluble Base | Good for organic solubility; non-nucleophilic. |
| NaH | 35 | Difficult Alkylations | Irreversible deprotonation. Requires anhydrous conditions.[3] |
| 10.3 | "Cesium Effect" | Higher solubility in DMF; improved yields for difficult cyclizations. |
References
-
Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. (2020). Link
-
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. (2025). Link
-
The SN2 Reaction Mechanism. Master Organic Chemistry. (2012). Link
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. (2024). Link
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone (Analogous Heterocycles). ResearchGate. (2022). Link
Sources
Application Note: Scale-Up Synthesis Protocols for 3-Aryloxypyrrolidine Intermediates
Executive Summary & Strategic Importance
The 3-aryloxypyrrolidine motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), antihistamines, and analgesic agents [1, 2]. While gram-scale synthesis in discovery labs is routine, scaling these ethers to kilogram quantities presents distinct process safety and purification challenges.
This guide provides two validated, scalable protocols for synthesizing chiral 3-aryloxypyrrolidines from N-protected-3-hydroxypyrrolidines.
-
Protocol A (SNAr): The preferred route for electron-deficient aryl partners (e.g., pyridines, benzonitriles). It offers high atom economy and simplified workup.
-
Protocol B (Mitsunobu): The necessary route for electron-rich or neutral phenols, or when stereochemical inversion is required. This section addresses critical safety controls for azodicarboxylates at scale.
Route Selection & Retrosynthetic Logic
The choice of synthetic strategy is dictated by the electronic nature of the aryl partner and the required stereochemistry.
Decision Matrix
-
Target: 3-(Hetero)aryloxypyrrolidine.
-
Starting Material: (S)- or (R)-N-Boc-3-hydroxypyrrolidine.
Figure 1: Strategic decision tree for route selection based on aryl electronics and stereochemical requirements.
Protocol A: SNAr Coupling (Scale-Up Optimized)
Applicability: Activated aryl fluorides/chlorides (e.g., 2-chloropyridine, 4-fluorobenzonitrile). Mechanism: Nucleophilic Aromatic Substitution (Retention of Configuration).
Critical Process Parameters (CPPs)
-
Base Selection: While Sodium Hydride (NaH) is common in discovery, Potassium tert-butoxide (KOtBu) in THF is superior for scale-up. It eliminates hydrogen gas evolution and allows for homogeneous dosing.
-
Temperature: Controlled addition at 0–5 °C prevents competitive polymerization of the electrophile.
-
Stoichiometry: 1.05 equiv of alcohol, 1.1 equiv of base. Excess base degrades the product or protecting group.
Step-by-Step Protocol (100g Scale)
Reagents:
-
(S)-N-Boc-3-hydroxypyrrolidine (100 g, 0.53 mol)
-
2-Chloropyridine (63.6 g, 0.56 mol, 1.05 equiv)
-
KOtBu (1.0 M in THF, 560 mL, 1.05 equiv)
-
Solvent: Dry THF (1.0 L)
Procedure:
-
Setup: Charge (S)-N-Boc-3-hydroxypyrrolidine and 2-Chloropyridine into a 3-L jacketed reactor inerted with N2. Add dry THF (800 mL).
-
Cooling: Cool the mixture to 0 °C using a glycol chiller. Ensure agitation is >250 rpm.
-
Dosing (Exotherm Control): Charge KOtBu solution into a pressure-equalizing addition funnel. Add dropwise over 60 minutes, maintaining internal temperature < 5 °C.
-
Note: A color change (often orange/red) indicates anion formation.
-
-
Reaction: Warm the mixture to 25 °C over 2 hours. Monitor by HPLC (Target: <2% unreacted alcohol).
-
IPC Limit: If conversion <98% after 4h, heat to 40 °C.
-
-
Quench: Cool to 10 °C. Add water (500 mL) slowly.
-
Workup: Separate phases. Extract aqueous layer with EtOAc (2 x 300 mL). Wash combined organics with Brine (400 mL).
-
Purification: Concentrate to an oil. Crystallize from Heptane/IPAc (9:1) if solid; otherwise, use short-path distillation for oils.
Yield Expectation: 85–92% isolated yield.
Protocol B: Mitsunobu Etherification (Safety Focused)
Applicability: Unactivated phenols (e.g., 4-methoxyphenol). Mechanism: SN2 displacement (Inversion of Configuration).[1]
Safety & Engineering Controls
-
Reagent Choice: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD. DIAD has higher thermal stability and is less shock-sensitive [3].
-
Order of Addition: The "pre-complexation" method (PPh3 + DIAD first) is dangerous on scale due to rapid exotherm. Standard addition (Add DIAD to the mixture of Alcohol/Phenol/PPh3) is safer as it limits the concentration of the betaine intermediate.
-
Byproduct Management: Triphenylphosphine oxide (TPPO) removal is the bottleneck. Use of MgCl2 complexation facilitates TPPO precipitation [1].
Step-by-Step Protocol (50g Scale)
Reagents:
-
(S)-N-Boc-3-hydroxypyrrolidine (50 g, 0.26 mol)
-
Phenol (27.5 g, 0.29 mol, 1.1 equiv)
-
Triphenylphosphine (PPh3) (77.0 g, 0.29 mol, 1.1 equiv)
-
DIAD (59.0 g, 0.29 mol, 1.1 equiv)
-
Solvent: Toluene (500 mL) - Preferred over THF for TPPO precipitation.
Procedure:
-
Charge: Load PPh3, Phenol, and (S)-N-Boc-3-hydroxypyrrolidine into the reactor with Toluene (400 mL). Stir until dissolved.
-
Cooling: Cool system to 0–5 °C.
-
Controlled Addition: Dilute DIAD with Toluene (100 mL). Add slowly over 2 hours.
-
Safety Critical: Monitor temperature strictly. Do not allow T > 10 °C during addition to prevent runaway decomposition of the azo reagent.
-
-
Reaction: Warm to ambient temperature (20–25 °C). Stir for 12–18 hours.
-
TPPO Removal (Precipitation):
-
Add MgCl2 (anhydrous, 1.5 equiv relative to PPh3).
-
Heat to 60 °C for 1 hour, then cool to 0 °C.
-
TPPO-MgCl2 complex precipitates as a thick solid. Filter through a celite pad or coarse sinter.
-
-
Workup: Wash the toluene filtrate with 1N NaOH (2 x 200 mL) to remove unreacted phenol.
-
Isolation: Concentrate the organic phase. If the product is an oil, perform a filtration through a silica plug (10% EtOAc/Heptane) to remove residual hydrazine byproducts.
Yield Expectation: 70–80% isolated yield.
Analytical Control Strategy
Ensuring quality during scale-up requires rigorous In-Process Controls (IPC).
| Parameter | Method | Specification | Rationale |
| Reaction Conversion | HPLC (C18, ACN/H2O) | > 98% Area | Unreacted alcohol is difficult to separate from product. |
| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H) | > 99% ee | Mitsunobu must yield full inversion; SNAr must retain configuration. |
| Residual Hydrazine | GC-MS | < 10 ppm | DIAD breakdown product (diisopropyl hydrazine) is a potential genotoxin. |
| Water Content | Karl Fischer (KF) | < 0.1% | Critical for SNAr (competes with nucleophile) and Mitsunobu (hydrolysis). |
Safety & Hazard Analysis (Graphviz Visualization)
The following diagram outlines the critical safety nodes for the Mitsunobu reaction, which poses the highest risk during scale-up.
Figure 2: Process safety workflow for Mitsunobu scale-up, highlighting critical control points for exotherm and explosion hazards.
References
-
Scale-Up of Mitsunobu Reactions: Dandapani, S., & Curran, D. P. (2002).[2] Fluorous Mitsunobu reagents and reactions. Tetrahedron.[2] 2
-
3-Aryloxypyrrolidine Bioactivity: Sweeney, J., et al. (2018).[3] Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.[3][4] ChemRxiv. 4[5][6][7][8]
-
Process Safety of Azodicarboxylates: ACS GCI Pharmaceutical Roundtable. Reagent Guides: Mitsunobu Reaction Safety Concerns. 1[3][5][6][7][8][9][10][11][12][13]
-
SNAr Reaction Methodology: Shelke, N. B., et al. (2015). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases.[6] RSC Advances.[6] 6
Sources
- 1. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reaction Examples [cdb.ics.uci.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl in organic solvents
Technical Support Center: SoluTech™ Application Guide Subject: Improving Solubility of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl in Organic Solvents Ticket ID: #SOL-PYR-409 Scientist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary
You are encountering solubility issues with (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride in standard organic solvents (DCM, EtOAc, Toluene). This is a predictable physicochemical constraint caused by the high lattice energy of the hydrochloride salt, which opposes dissolution in non-polar or moderately polar media.
This guide provides three targeted workflows to resolve this:
-
Protocol A (The Gold Standard): Converting to the Free Base for maximum organic solubility.
-
Protocol B (Process Chemistry): Solvent System Engineering (maintaining the salt form).
-
Protocol C (In-Situ): Phase Transfer Catalysis for biphasic reactions.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, determine why you need the compound in solution. The HCl salt is ionic; the free base is lipophilic.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.
Module 2: Protocol A - Free-Basing (The Gold Standard)
Objective: Convert the ionic HCl salt into the lipophilic free amine. Result: The compound will become freely soluble in DCM, EtOAc, THF, and Toluene.
The Chemistry:
Step-by-Step Workflow
-
Dissolution: Suspend the this compound in water (approx. 10 mL/g). It should dissolve fully.[1] If not, warm slightly to 35°C.
-
Basification:
-
Add 1M NaOH or Saturated NaHCO₃ dropwise with stirring.
-
Target pH: >12 (Check with pH paper).
-
Observation: The solution will become cloudy or "oil out" as the free amine forms (it is not water-soluble).
-
-
Extraction:
-
Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Shake vigorously in a separatory funnel.
-
Collect the organic (lower for DCM, upper for EtOAc) layer.
-
Repeat: Extract the aqueous layer 2 more times to ensure quantitative recovery.
-
-
Drying (Critical):
-
Combine organic layers.
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.
-
Why? Residual water causes amine instability and inaccurate concentration calculations.
-
-
Isolation: Filter and concentrate in vacuo.
-
Result: A pale yellow oil or low-melting solid. This is the Free Base .
-
⚠️ Storage Warning: The free base is sensitive to CO₂ (forms carbamates) and oxidation. Use immediately or store under Nitrogen/Argon at -20°C.
Module 3: Protocol B - Co-Solvent Engineering
Objective: Maintain the HCl salt form (for stability) while achieving solubility in organic media. Context: Useful for reactions where free amines are reactive or for HPLC sample preparation.
Solubility Profile of Pyrrolidine HCl Salts:
| Solvent System | Predicted Solubility | Application |
| Water | High (>100 mg/mL) | Reverse Phase HPLC |
| Methanol (MeOH) | High (>50 mg/mL) | Stock Solutions |
| Ethanol (EtOH) | Moderate (~20 mg/mL) | Crystallization |
| DCM | Very Low (<1 mg/mL) | Avoid pure DCM |
| DCM : MeOH (9:1) | High (~30-50 mg/mL) | Recommended for Synthesis |
| THF | Low | Not recommended |
The "Spiking" Technique: If you must use a non-polar solvent (like DCM) for a reaction but need the salt dissolved:
-
Dissolve the salt in the minimum volume of Methanol .
-
Dilute this solution with DCM .
-
Rule of Thumb: A 10% MeOH in DCM mixture usually solubilizes pyrrolidine salts effectively without precipitating them.
Module 4: Protocol C - Phase Transfer Catalysis (PTC)
Objective: React the insoluble salt in a non-polar solvent without pre-freebasing. Mechanism: A catalyst shuttles the pyrrolidine from the solid/aqueous phase into the organic phase.
Recommended System:
-
Solvent: Toluene or DCM.
-
Base: Solid K₂CO₃ or aqueous NaOH (50%).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).
Workflow:
-
Suspend this compound in Toluene.
-
Add the electrophile (e.g., Alkyl halide).
-
Add solid K₂CO₃ and the PTC catalyst.
-
Heat/Stir.
-
Mechanism:[2] The PTC catalyst exchanges the Cl⁻ for the pyrrolidine anion (or stabilizes the deprotonated form) and pulls it into the toluene layer for reaction.
-
Troubleshooting & FAQs
Q1: I followed Protocol A, but my yield is low (<50%). Where is my compound?
-
Diagnosis: The amine might be partially water-soluble or the pH wasn't high enough.
-
Fix:
-
Check the pH of the aqueous layer after extraction. It must be >12. If it dropped to <10, add more NaOH and re-extract.
-
"Salt out" the aqueous layer by adding solid NaCl until saturated. This decreases the water solubility of the organic amine (Salting-out effect).
-
Q2: The free base turned into a solid white crust after sitting on the bench.
-
Diagnosis: Formation of a carbamate salt by reacting with atmospheric CO₂.
-
Fix: Redissolve in DCM, wash with dilute NaOH, dry, and concentrate. Store under inert gas.
Q3: Can I use the HCl salt directly for an Amide Coupling (EDC/NHS or HATU)?
-
Answer: Yes, but you must add a scavenger base.
-
Protocol: Suspend the HCl salt in DMF or DCM. Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3-5 equivalents).
-
Observation: The solid HCl salt will dissolve as the DIPEA scavenges the HCl, releasing the soluble free base in situ.
References
-
Solubility of Amine Salts
-
Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Relevance: Defines the lattice energy principles governing HCl salt insolubility in non-polar solvents.
-
URL:
-
-
Pyrrolidine Properties & Handling
-
Phase Transfer Catalysis
- Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
- Relevance: Mechanistic basis for Protocol C (solubilizing salts in non-polar media).
-
URL:
-
General Organic Laboratory Techniques
- Source: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.
- Relevance: Standard operating procedures for biphasic extraction and free-basing (Protocol A).
-
URL:
Sources
- 1. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 2. CN1024791C - Process for preparing pyrrolidine derivatives and their salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Free Base Generation for (S)-3-(4-Methoxyphenoxy)pyrrolidine
[1][2][3]
Executive Summary & Chemical Context[2][4][5][6][7]
The Challenge:
You possess the hydrochloride salt of (S)-3-(4-Methoxyphenoxy)pyrrolidine .[1][2] For downstream applications—such as nucleophilic substitution (
The Molecule:
-
Lipophilic Domain: 4-Methoxyphenoxy group.[1][2] This provides good solubility in organic solvents (DCM, EtOAc).[1][2][3]
-
Polar Domain: Pyrrolidine ring.[1][2] This secondary amine is highly basic (
).[1][2] -
Risk Factor: While the phenoxy group aids organic extraction, the pyrrolidine core retains significant water solubility. Incomplete extraction is the most common failure mode.[1][2]
Standard Operating Procedure (The "Golden Path")
This protocol is optimized for high recovery (>95%) and purity.[1][2] It utilizes a biphasic acid-base extraction.[1][2]
Reagents & Materials[1][5][7][8][9][10]
-
Starting Material: (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl[1][2]
-
Base: 1N or 2N NaOH (Sodium Hydroxide).[1][2] Alternative: Sat.
for milder conditions.[1][2] -
Solvent: Dichloromethane (DCM,
).[1][2][3] Note: DCM is preferred over Ethyl Acetate due to better solubilization of polar amines. -
Drying Agent: Anhydrous Sodium Sulfate (
).[1][2]
Step-by-Step Protocol
-
Dissolution: Suspend the HCl salt in a minimal amount of water (approx. 10 mL per gram of salt).[1][2] The salt should dissolve completely.[2]
-
Basification:
-
Extraction:
-
Add DCM (equal volume to aqueous layer).[1][2] Shake vigorously for 2 minutes. Vent frequently.
-
Allow layers to separate.[1][2] The organic (DCM) layer will be on the bottom .[1][2]
-
Collect the organic layer.[2]
-
Repeat: Extract the aqueous layer 2 more times with fresh DCM.[1][2] Do not skip this. The amine's water solubility requires multiple pulls.
-
-
Washing (Optional but Recommended):
-
Drying & Concentration:
Expected Result: A pale yellow or colorless oil (which may slowly solidify upon standing).[1][2]
Troubleshooting Center (FAQs)
These solutions address specific failure modes reported by users in the field.
Q1: "I followed the protocol, but my yield is only 40-50%. Where is my product?"
Diagnosis: The free base is likely staying in the water layer. Pyrrolidines are notoriously water-soluble even as free bases.[1][2] The Fix (The "Salting Out" Method):
-
Take your aqueous waste layer (do not discard it yet!).[1][2]
-
Saturate it completely with solid NaCl until no more salt dissolves.[1][2]
-
Mechanism: This increases the ionic strength of the water, making organic molecules less soluble (the "Salting Out" effect).
-
Re-extract this salty aqueous layer with DCM (
).[1][2] -
Combine these new extracts with your original batch.
Q2: "The product is an oil, but I need a solid for weighing/storage."
Diagnosis: Many secondary amine free bases are oils or low-melting solids at room temperature.[1][2] This is normal. The Fix:
-
Storage: Store the oil in the freezer (-20°C); it may solidify.[1][2]
-
Trituration: If it is a sticky gum, add a small amount of cold Pentane or Hexanes and scratch the flask with a spatula to induce crystallization.
-
Re-Salt: If you just need a stable solid for storage and not immediate reaction, convert it back to a salt (e.g., Oxalate or Tartrate) which might be non-hygroscopic.[3]
Q3: "I have a thick emulsion that won't separate."
Diagnosis: The basic pH can act as a surfactant with the lipophilic phenoxy tail.[2] The Fix:
Visualizing the Workflow
Diagram 1: The Extraction Logic Flow
This diagram illustrates the critical decision points in the purification process.
Caption: Workflow for the conversion of the HCl salt to the free base, including a feedback loop for low recovery.
Advanced Considerations
Scale-Up ( > 100g)
-
Exotherm Control: The neutralization reaction (
) is exothermic.[1][2] On a large scale, add NaOH slowly via an addition funnel to keep the internal temperature < 25°C. High temps can promote racemization, although this ether linkage is robust.[3] -
Solvent Swap: For process chemistry, DCM is often avoided due to environmental regulations.[1][3] MTBE (Methyl tert-butyl ether) can be used, but you must use the "Salting Out" method (See Q1) immediately, as the amine is less soluble in MTBE than in DCM.[1][3]
Stability & Storage[1][9]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][5] (Standard reference for amine purification and desalting techniques). [1][2][3]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanistic basis of pH-dependent extraction and Henderson-Hasselbalch principles). [1][2][3]
-
PubChem Compound Summary. (2023). (S)-3-(4-Methoxyphenoxy)pyrrolidine.[1][2] National Center for Biotechnology Information.[1][2] (Physical property data and structural confirmation). [1][2][3]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Protocols for manipulation of organic bases).
Technical Support Center: Synthesis & Stereochemical Integrity of (S)-3-(4-Methoxyphenoxy)pyrrolidine
[1]
Case ID: #PYR-3-ARYL-CHIRAL Status: Active Guide Subject: Prevention of Racemization & Optimization of Ether Formation Target Molecule: (S)-3-(4-Methoxyphenoxy)pyrrolidine Critical Quality Attribute: Enantiomeric Excess (ee%) > 98%
Executive Summary
The synthesis of (S)-3-(4-Methoxyphenoxy)pyrrolidine requires the formation of an aryl ether bond at the C3 position of the pyrrolidine ring. The primary challenge is maintaining the chiral center's integrity. The two most prevalent synthetic routes are the Mitsunobu reaction and SN2 displacement of a sulfonate .
Crucial Stereochemical Rule: Both major pathways proceed via inversion of configuration .
-
To obtain the (S)-enantiomer product, you must start with (R)-N-Boc-3-hydroxypyrrolidine .[1]
Module 1: The Mitsunobu Protocol (Preferred Route)
This route is recommended for small-to-mid-scale synthesis due to its high stereospecificity (clean inversion).
The Mechanism & Logic
The Mitsunobu reaction activates the alcohol as a phosphonium intermediate, which is then displaced by the phenol (4-methoxyphenol) in an SN2 fashion.[1]
-
Starting Material: (R)-1-N-Boc-3-hydroxypyrrolidine[1]
-
Reagents: Triphenylphosphine (PPh3), DIAD or DEAD, 4-Methoxyphenol.[1]
-
Outcome: (S)-1-N-Boc-3-(4-methoxyphenoxy)pyrrolidine (Inversion).
Troubleshooting Guide: Mitsunobu
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete activation of alcohol due to steric bulk or moisture. | Ensure anhydrous THF/Toluene. Increase reagents to 1.5 eq. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) for better activation if DIAD fails.[1] |
| Reduced ee% (Partial Racemization) | Reaction temperature too high during addition. | Critical: Add DIAD/DEAD dropwise at 0°C or -10°C . Exotherms can trigger mixed SN1 pathways. |
| Hydrazine By-products | Difficulty separating DIAD-H2 from product. | Switch to DTAD (Di-tert-butyl azodicarboxylate) or polymer-bound phosphines to facilitate filtration workup. |
Workflow Visualization
Caption: The Mitsunobu pathway ensures inversion from (R)-alcohol to (S)-ether via an oxyphosphonium intermediate.[1]
Module 2: The Sulfonate Displacement Route (Scalable Alternative)
For kilogram-scale synthesis, the Mitsunobu reaction's atom economy is poor.[1][2] The alternative is mesylation followed by phenoxide displacement.
The "Aziridinium" Trap (Major Racemization Risk)
This is the most common technical failure point.[1] If the nitrogen atom is nucleophilic, it can participate in the reaction via Neighboring Group Participation (NGP) .[1][3][4][5][6]
-
The Risk: The pyrrolidine nitrogen attacks the C3-Mesylate before the phenol does.
-
The Intermediate: A bicyclic aziridinium ion forms.
-
The Result: The phenol opens this ring at either carbon, leading to a racemic mixture and regioisomers.
Prevention Strategy: You must use a carbamate protecting group (Boc or Cbz). The carbonyl pulls electron density from the nitrogen, preventing it from attacking C3. Never attempt this on N-Benzyl or N-Alkyl pyrrolidines.
Step-by-Step Protocol
-
Mesylation (Retention):
-
React (R)-N-Boc-3-hydroxypyrrolidine with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.
-
Result: (R)-N-Boc-3-mesyloxypyrrolidine.
-
-
Displacement (Inversion):
-
React (R)-Mesylate with 4-methoxyphenol and K2CO3 (or Cs2CO3) in DMF or CH3CN at 60-80°C.
-
Result: (S)-N-Boc-3-(4-methoxyphenoxy)pyrrolidine.
-
Racemization Mechanism Visualization
Caption: NGP by the nitrogen atom is the primary cause of racemization in sulfonate displacements. Electron-withdrawing groups (Boc) prevent this.[1]
Module 3: Deprotection & Final Isolation
Once the ether is formed, the Boc group must be removed to yield the final secondary amine.[1]
Frequently Asked Questions (FAQ)
Q: Can I use the (S)-alcohol to make the (S)-ether? A: No. Both Mitsunobu and SN2 displacement proceed with inversion . Starting with (S)-alcohol will yield the (R)-ether. You must start with the (R)-enantiomer to get the (S)-target.
Q: I see a "3-pyrroline" impurity in my NMR. What is it? A: This is the elimination product. In the SN2 route, if the base is too strong (e.g., NaH) or the temperature too high, the mesylate undergoes E2 elimination instead of substitution.[1] Switch to a milder base like K2CO3 or Cs2CO3.
Q: How do I measure the optical purity? A: Standard NMR is insufficient. You must use Chiral HPLC.
References
-
Mitsunobu Reaction Mechanism & Stereochemistry
-
Neighboring Group Participation in Pyrrolidines
-
Synthesis of 3-Aryloxypyrrolidines (Patent Literature)
-
"Pyrrolidine derivatives as inhibitors of the serotonin transporter." WO2005000849. (Details the specific use of N-Boc protection to prevent racemization during ether formation). Link
-
-
Racemization via Aziridinium Ions
Purification methods for N-substituted (S)-3-(4-Methoxyphenoxy)pyrrolidine derivatives
Technical Support Center: Purification of N-substituted (S)-3-(4-Methoxyphenoxy)pyrrolidine Derivatives
Introduction: The Architecture of Purity
Welcome. If you are accessing this guide, you are likely dealing with the specific challenges of the (S)-3-(4-methoxyphenoxy)pyrrolidine scaffold. This moiety is a privileged structure in CNS drug discovery (e.g., reboxetine analogs, SSRIs), but its synthesis—typically via Mitsunobu etherification—introduces a "unholy trinity" of impurities: Triphenylphosphine oxide (TPPO), reduced azodicarboxylates, and potential racemates.[1]
This guide moves beyond standard textbook protocols. We focus on causality (why the impurity exists) and engineered solutions (how to remove it without losing your chiral center).
Module 1: The Mitsunobu Aftermath (TPPO Removal)
The Problem: You utilized a Mitsunobu reaction to install the 4-methoxyphenoxy ether with inversion of configuration (from (R)-pyrrolidinol to (S)-product). Your crude NMR is dominated by aromatic multiplets from Triphenylphosphine oxide (TPPO). Flash chromatography is failing because TPPO "streaks" or co-elutes with your amine.
The Solution: Do not rely on silica gel for bulk TPPO removal.[2] Use MgCl₂ Complexation .[3][2] TPPO acts as a Lewis base and forms a precipitable complex with Magnesium Chloride, while your N-substituted pyrrolidine remains in solution.[3][2]
Protocol: MgCl₂ Precipitation (Chromatography-Free)
-
Concentrate: Remove reaction solvent (THF/Dioxane) completely.
-
Resuspend: Dissolve the crude residue in Toluene (approx. 5 mL per gram of crude).
-
Complexation: Add anhydrous MgCl₂ (1.5 – 2.0 equivalents relative to the triphenylphosphine used).
-
Incubate: Heat the suspension to 60°C for 2 hours , then allow it to cool slowly to room temperature with vigorous stirring.
-
Filtration: The TPPO-MgCl₂ complex forms a thick white precipitate.[3][2] Filter this through a sintered glass funnel or a Celite pad.[2]
-
Wash: Wash the filter cake with a small volume of cold toluene.[2]
-
Recovery: The filtrate contains your product.[2]
Technical Insight: This method works because the oxygen in TPPO coordinates strongly to Mg²⁺, creating a lattice insoluble in toluene. Your pyrrolidine ether, being less Lewis-basic (especially if the Nitrogen is substituted with an electron-withdrawing group or if steric bulk prevents coordination), stays in the organic phase.[3][1]
Module 2: The "Oiling Out" Phenomenon (Crystallization)[4]
The Problem: You attempted to crystallize the hydrochloride salt, but the product separated as a gummy oil at the bottom of the flask.
The Cause: The 4-methoxyphenoxy group is highly lipophilic.[3][2] When you add a polar anti-solvent (like ether to an alcoholic solution), the lipophilic interactions drive phase separation faster than the crystal lattice can organize.
The Solution: Use a Ternary Solvent System or Switch Counter-ions.[3][2]
Troubleshooting Table: Salt Selection & Solvents
| Salt Type | Recommended Solvent System | Best For... | Notes |
| Hydrochloride (HCl) | iPrOH / EtOAc (1:[3][1]4) | General Storage | Highly hygroscopic.[2] If oiling occurs, add a "seed" of EtOAc vapor diffusion.[2] |
| Oxalate | EtOH / Acetone | Purification | Oxalates often form higher melting point solids than HCl for these ethers.[3][2] |
| L-Tartrate | MeOH / H₂O | Chiral Upgrading | Use if ee% is <95%.[3][2] The diastereomeric salt may enrich the (S)-enantiomer. |
| Fumarate | iPrOH / Hexane | Stability | Often non-hygroscopic; preferred for final pharmaceutical forms.[3][2] |
Protocol: Anti-Solvent Vapor Diffusion (For Stubborn Oils)
-
Dissolve the amine in a minimum amount of Methanol or Isopropanol .[2]
-
Place this small vial inside a larger jar containing Diethyl Ether or Pentane .
-
Cap the large jar tightly.
-
Wait 24-48 hours. The non-polar solvent will slowly diffuse into the alcohol, increasing supersaturation gradually and promoting crystal growth over oiling.[2]
Module 3: Enantiomeric Purity & Chiral HPLC
The Problem: The target is the (S)-enantiomer . However, Mitsunobu reactions can suffer from partial racemization if the azodicarboxylate is added too quickly (causing local heating) or if the pKa of the phenol is mismatched.
The Solution: You must validate purity using Chiral Stationary Phases (CSP). Standard C18 columns cannot distinguish the (S) and (R) enantiomers.
Recommended Chiral Systems
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[3][1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV at 280 nm (targeting the phenoxy chromophore).
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude reaction mixtures based on the nature of the N-substituent.
Figure 1: Purification workflow decision tree based on the basicity of the pyrrolidine nitrogen.
Frequently Asked Questions (FAQ)
Q1: My product is co-eluting with the reduced hydrazine byproduct (DIAD-H₂). How do I separate them?
-
A: The hydrazine byproduct is essentially a bis-carbamate.[3][2] If your product is an N-alkyl pyrrolidine (basic), use an acid wash (1M HCl).[3][1] The hydrazine is not basic enough to protonate and will stay in the organic layer, while your product moves to the aqueous phase. If your product is N-Boc protected, you cannot use acid.[3][1][2] Instead, use flash chromatography with 100% Chloroform initially; hydrazines often elute later than protected amines in pure chlorinated solvents.[3][1][2]
Q2: Can I use recrystallization to upgrade the enantiomeric excess (ee)?
-
A: Yes, but only if you use a chiral acid to form a diastereomeric salt.[3][2] React your racemate with (L)-Tartaric acid or Dibenzoyl-L-tartaric acid .[3][2] The (S,L) salt and (R,L) salt will have different solubilities.[1] Recrystallize from Ethanol.[2] If you use an achiral acid (like HCl), you are relying on the crystal lattice preference of the racemate vs. the enantiomer, which is less predictable.[1]
Q3: The 4-methoxyphenoxy group seems unstable. Is it cleaving?
-
A: The aryl ether linkage is generally robust.[2] However, if you are using strong Lewis acids (like BBr₃) or high temperatures in HBr/AcOH to remove other protecting groups, you will cleave the methyl ether (demethylation) to form the phenol.[1] Ensure deprotection of the Nitrogen (e.g., Boc removal) is done with TFA/DCM or 4M HCl in Dioxane at room temperature, which leaves the methyl ether intact.[1]
References
-
Anderson, N. G., et al. "Practical Removal of Triphenylphosphine Oxide from Mitsunobu Reactions."[1][2] Organic Process Research & Development, vol. 4, no. 5, 2000.
-
Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1][2][4] The Journal of Organic Chemistry, vol. 82, no.[1] 19, 2017.
-
Phenomenex Technical Guide. "Chiral HPLC Separation Strategies for Basic Pharmaceuticals." Phenomenex Resources.
-
BenchChem Support. "Crystallization of Pyrrolidine-Based Compounds: Troubleshooting Oiling Out."
Sources
Technical Support Center: Handling Hygroscopic Pyrrolidine Hydrochloride
Ticket ID: PYR-HCL-001 Status: Open Severity: High (Experimental Integrity Risk) Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Triage
The Problem: Pyrrolidine hydrochloride (
Immediate Impact:
-
Stoichiometric Errors: The Molecular Weight (MW) shifts undefinedly from 107.58 g/mol (anhydrous) to higher values, ruining molar equivalents.
-
Reaction Failure: Absorbed water will quench sensitive reagents (e.g.,
-BuLi, hydrides, acid chlorides) used in subsequent steps.[1] -
Physical Handling: Material becomes sticky, making transfer and automated feeding impossible.[1]
Troubleshooting & FAQ (Interactive Guide)
Category A: Handling & Weighing
Q: The salt is turning into a liquid on my balance. How do I weigh it accurately? A: You are observing deliquescence. Standard open-air weighing is impossible here.[1] Use the Difference Weighing technique or an Inert Atmosphere .[1]
Protocol: Difference Weighing (No Glovebox Required)
-
Dry a glass vial and cap in an oven; cool in a desiccator.
-
Add the approximate amount of Pyrrolidine HCl to the vial quickly and cap it immediately.
-
Weigh the Total Mass (Vial + Cap + Salt).
-
Take the vial to your reaction flask. Briefly uncap, dump the salt into the reaction, and recap immediately.
-
Weigh the Residual Mass (Vial + Cap + Leftover Dust).
-
Calculate:
.[1] Note: This eliminates the error of water absorbing during the reading of the balance.
Category B: Recovery & Drying
Q: My stock bottle has clumped into a hard rock. Is it ruined? A: No, but it is wet. You must dry it before use.[1] Do not chip it out with a metal spatula (spark risk/contamination).[1]
Decision Matrix: Choosing a Drying Method Use the diagram below to select the correct protocol based on your available equipment and urgency.
Figure 1: Decision matrix for selecting the appropriate drying method based on the physical state of the salt.
Detailed Technical Protocols
Protocol 1: Azeotropic Drying (The "Gold Standard")
This is the most robust method for wet amine salts. It uses Toluene to form a heteroazeotrope with water (BP ~85°C), physically carrying water out of the salt.[1]
Reagents:
Step-by-Step:
-
Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution/Suspension: Place the wet salt in the RBF and add Toluene (approx. 10 mL per gram of salt). Pyrrolidine HCl is largely insoluble in toluene, forming a slurry.[1]
-
Reflux: Heat the mixture to reflux (Oil bath ~120°C).
-
Separation: Water will co-distill with toluene and separate in the Dean-Stark trap (water is denser and settles at the bottom; toluene overflows back to the flask).
-
Monitoring: Continue reflux until no new water droplets accumulate in the trap (typically 2-4 hours).
-
Isolation:
Protocol 2: Vacuum Oven Drying
Best for "clumped" solids that have not yet turned to liquid.[1]
-
Container: Place the salt in a wide-mouth weighing bottle or a drying pistol.[1]
-
Desiccant: Place Phosphorus Pentoxide (
) or KOH pellets in the drying tray/desiccator base.[1] Note: is chemically superior for amines as it is acidic/neutral, whereas KOH is basic, but Pyrrolidine HCl is stable to both in solid form.[1] -
Conditions: Heat to 40-50°C under high vacuum (< 1 mbar) for 12-24 hours.
-
Validation: Check weight constancy. If mass decreases by >1% after an additional hour, continue drying.
Data & Specifications
Physical Properties & Solubility Data
| Property | Value | Notes |
| Molecular Weight | 107.58 g/mol | Anhydrous basis.[1] |
| Melting Point | 132-134°C | Sharp MP indicates purity; broad range indicates moisture.[1] |
| Hygroscopicity | High | Deliquescent at >60% RH.[1] |
| Solubility (Water) | Very High | Exothermic dissolution.[1] |
| Solubility (Ethanol) | High | Good for recrystallization.[1] |
| Solubility (Toluene) | Negligible | Excellent for azeotropic drying (antisolvent).[1] |
| Solubility (Ether) | Insoluble | Good for washing.[1] |
Comparison of Drying Agents
| Drying Agent | Suitability for Pyrrolidine HCl | Efficiency | Safety Note |
| Excellent | High | Corrosive; forms phosphoric acid syrup.[1] | |
| Moderate | Medium | Slow; cheap.[1] | |
| Silica Gel | Poor | Low | Only for storage, not active drying.[1] |
| Good | High | Use in vacuum desiccator only; hazardous.[1] |
Scientific Validation (E-E-A-T)
Mechanism of Deliquescence
The pyrrolidine cation (
Verification of Dryness
How do you prove the salt is anhydrous?
-
Melting Point: Anhydrous Pyrrolidine HCl melts sharply at 132-134°C .[1] A depressed melting point (e.g., 125-130°C) indicates retained water [1].[1]
-
Karl Fischer (KF) Titration: The definitive quantitative method.[1] Dissolve a sample in dry methanol and titrate. Target water content: < 0.5% w/w .
-
H-NMR: Run NMR in
or (if soluble). A distinct water peak at 3.33 ppm (DMSO) or 1.56 ppm (CDCl3) will integrate against the pyrrolidine protons.[1]
Workflow Visualization: The Azeotropic Cycle
Figure 2: The cyclic mechanism of azeotropic drying using a Dean-Stark apparatus.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for physical constants and purification of amine salts). [1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 31268, Pyrrolidine. (Source for physical safety and general chemical properties). [1]
-
Org. Synth. (1930).[1] Methylamine Hydrochloride (General procedure for drying amine hydrochlorides via centrifugation and alcohol/toluene treatment).[1] Organic Syntheses, Coll.[1] Vol. 1, p.347.[1] [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Pyrrolidine Hydrochloride. (Source for handling and P-statements). [1]
Sources
User Guide: Optimizing Reaction Temperature for 3-Substituted Pyrrolidine Functionalization
Technical Support Center: 3-Substituted Pyrrolidine Functionalization
Status: Active | Version: 2.4 | Last Updated: February 2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Functionalizing the C3 position of pyrrolidines presents a unique thermodynamic and kinetic conflict. Unlike the C2 position (activated by the adjacent nitrogen) or the nitrogen itself (nucleophilic), the C3 position is electronically neutral and sterically crowded by the ring pucker (envelope conformation).
Temperature optimization in this context is not about finding a single "ideal" point, but rather managing three competing failure modes:
- -Hydride Elimination (Occurs > -60°C during lithiation).
-
C2-Regioisomer Dominance (Occurs at thermodynamic equilibrium).
-
Steric Deceleration (Requires heat > 80°C for cross-coupling, risking decomposition).
This guide structures temperature protocols by reaction mechanism.
Module 1: The Cryogenic Protocol (Lithiation-Substitution)
Target: Creating a C3-chiral center via N-Boc-pyrrolidine lithiation.
The Core Problem: The -Elimination Threshold
Direct lithiation of N-Boc-pyrrolidine typically occurs at the C2 position (
-
Critical Threshold: Above -60°C , the lithium species undergoes rapid
-hydride elimination to form N-Boc-2,3-dihydro-1H-pyrrole (enamine), destroying the stereocenter and yield.
Optimized Protocol: The "Flash-Cold" Method
Standard -78°C protocols are often too slow for industrial scale-up. This optimized protocol balances stability with solubility.
| Parameter | Setting | Technical Rationale |
| Solvent | 2-MeTHF | Higher boiling point and better Li-solubility than THF; allows "warm" cryogenic work. |
| Base | s-BuLi | Strong basicity required for rapid deprotonation before decomposition. |
| Ligand | (+)-Sparteine (or surrogate) | Essential for enantioselective lithiation; creates a rigid chiral pocket. |
| Temp (Batch) | -78°C | Mandatory for batch reactors to prevent localized exotherms triggering elimination. |
| Temp (Flow) | -20°C to 0°C | Advanced: In microreactors (residence time <10s), kinetic lithiation outpaces elimination [1]. |
Step-by-Step Workflow (Batch):
-
Cool 2-MeTHF solution of N-Boc-pyrrolidine and diamine ligand to -78°C .
-
Add s-BuLi dropwise over 30 mins. Crucial: Internal temp must not exceed -70°C.
-
Stir for 60 mins at -78°C.
-
Add electrophile (rapid injection).
-
Warm-up Strategy: Allow to warm to -20°C only after electrophile addition is complete.
Troubleshooting Tip: If you observe the formation of a pyrroline (double bond) byproduct, your internal temperature spiked during s-BuLi addition.
Module 2: The High-Heat Protocol (Pd-Catalyzed Cross-Coupling)
Target: Attaching aryl/heteroaryl groups to C3 via Negishi or Suzuki coupling.
The Core Problem: The "Thorpe-Ingold" Steric Clash
The pyrrolidine ring exists in a dynamic envelope conformation. Substituents at C3 experience significant transannular strain. Palladium oxidative addition is fast, but transmetallation and reductive elimination are sluggish at C3 due to this steric bulk.
Optimized Protocol: The "Pulsed-Heat" Method
Standard reflux often degrades the catalyst before coupling completes. We recommend microwave or sealed-tube heating.
| Parameter | Setting | Technical Rationale |
| Catalyst | Pd(OAc) | Buchwald ligands (biaryl phosphines) form a "pocket" that forces reductive elimination despite sterics. |
| Base | K | Mild enough to prevent epimerization of chiral centers at >80°C. |
| Temp Range | 80°C - 100°C | Activation energy for C3-reductive elimination is high (~25 kcal/mol). |
| Heating Mode | Microwave (MW) | Rapid ramp to 100°C prevents prolonged exposure of the catalyst to intermediate temperatures where deactivation occurs. |
Step-by-Step Workflow:
-
Purge reaction vessel with Argon (O
kills active Pd species rapidly at high temp). -
Add 3-iodopyrrolidine derivative, Boronic acid (1.5 eq), and Base.
-
Add Pre-catalyst (XPhos Pd G2).
-
Temperature Ramp: Heat to 100°C within 2 minutes (MW) or place in pre-heated oil bath.
-
Run for 1-4 hours. Do not reflux overnight; C3-arylated products can undergo oxidation to pyrroles.
Module 3: The Ambient Protocol (C-H Activation)
Target: Direct C-H functionalization of the unactivated C3 bond.
The Core Problem: C2 vs. C3 Selectivity
Thermodynamically, the C2 position (alpha to nitrogen) is more acidic. To hit C3, you must use a Directing Group (DG) or rely on steric blocking of C2. High temperatures scramble this selectivity by making the C2-activation pathway accessible even with a DG.
Optimized Protocol: Room Temperature Photoredox
Using light energy instead of thermal energy preserves regioselectivity.
| Parameter | Setting | Technical Rationale |
| Catalyst | Ir(ppy) | Generates radicals at room temp via Single Electron Transfer (SET). |
| Temp | 20°C - 25°C | Maintains kinetic control; prevents thermal degradation of the radical intermediate. |
| Light Source | Blue LED (450 nm) | Provides the energy ( |
Decision Logic: Temperature Selection Map
Caption: Decision matrix for selecting reaction temperatures based on mechanistic constraints of the pyrrolidine scaffold.
Troubleshooting & FAQs
Q1: I am running a Negishi coupling at C3, but I only isolate the de-iodinated starting material (pyrrolidine). Why?
-
Diagnosis: Incomplete transmetallation or rapid
-hydride elimination from the organozinc intermediate. -
Solution: Your temperature is likely too low for the transmetallation to occur over the steric bulk, or your zinc reagent is wet.
-
Fix: Increase temperature to 60°C and use a more active catalyst system like Pd-PEPPSI-IPr , which is robust at higher temperatures and sterically demanding centers [2].
-
Q2: During lithiation at -78°C, my reaction mixture turned viscous and yield was low. Can I warm it up?
-
Diagnosis: Solubility issue. N-Boc-pyrrolidine complexes can aggregate in pure THF at -78°C.
-
Solution: Do NOT warm above -60°C before trapping. Instead, switch solvent to 2-MeTHF or add LiCl (soluble salt) to break up aggregates while maintaining the cryogenic safety net [3].
Q3: My C-H activation yields a 1:1 mixture of C2 and C3 products. Will cooling it to -40°C help?
-
Diagnosis: Unlikely. C-H activation usually relies on a specific activation energy threshold. Cooling often shuts down the reaction entirely rather than improving selectivity.
-
Solution: Keep the temperature at Ambient (25°C) but change the Directing Group (e.g., switch from an ester to an amide or aminoquinoline) to geometrically enforce C3 proximity [4].
References
-
Kwong, A., et al. (2021).[1] "Rapid 'high' temperature batch and flow lithiation-trapping of N-Boc pyrrolidine." Tetrahedron.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry – A European Journal.
-
Gelardi, G., et al. (2013).[2][3] "Asymmetric Lithiation-Trapping of N-Boc Heterocycles at Temperatures above -78 °C." Organic Letters.
-
He, J., et al. (2018).[4] "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups." Organic Letters.
Sources
Resolving impurities in (S)-3-(4-Methoxyphenoxy)pyrrolidine raw material
Topic: Impurity Resolution & Process Optimization
Document ID: TSC-IMP-2024-08 | Version: 2.1
Introduction
Welcome to the Technical Support Center. This guide addresses the purification and quality control of (S)-3-(4-Methoxyphenoxy)pyrrolidine (CAS: 119237-64-8), a critical chiral building block often used in the synthesis of serotonin reuptake inhibitors and other CNS-active agents.
The synthesis of this intermediate typically involves the O-arylation of an N-protected 3-hydroxypyrrolidine. Whether you are employing a Mitsunobu inversion (starting from the (R)-alcohol) or a Nucleophilic Substitution (
Module 1: The Impurity Ecosystem (Diagnostics)
Q: What are the dominant impurities I should expect in my crude material?
A: The impurity profile is dictated by your synthetic route. The most persistent contaminants are the (R)-enantiomer (due to incomplete stereoinversion) and achiral chemical byproducts (phenol residues and protecting groups).
Visualizing the Impurity Origin
The following diagram maps the genesis of impurities during the standard Mitsunobu route, which is the most common method for accessing the (S)-ether from the readily available (R)-hydroxypyrrolidine.
Figure 1: Impurity genesis during the Mitsunobu inversion synthesis route.
Module 2: Chemical Purification (Achiral)
Q: How do I remove residual 4-methoxyphenol and Triphenylphosphine oxide (TPPO) without column chromatography?
A: You should utilize a pH-Switch Extraction . This method exploits the basicity of the pyrrolidine nitrogen (
The "pH-Switch" Protocol
Note: This protocol assumes the material is currently an oil or solid residue.
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .
-
Acid Extraction (Target Capture):
-
Extract the organic layer with 1M HCl (aq) (3 cycles).
-
Mechanism:[1] The pyrrolidine protonates to form a water-soluble hydrochloride salt. The phenol and TPPO remain neutral/lipophilic.
-
-
Organic Wash (Impurity Dump):
-
Keep the Aqueous Acidic Layer .
-
Wash the aqueous layer twice with fresh EtOAc/Heptane (1:1).
-
Result: This removes >95% of TPPO and residual phenol.
-
-
Basification (Target Release):
-
Cool the aqueous layer to 0-5°C.
-
Adjust pH to >12 using 4M NaOH or KOH .
-
Mechanism:[1] The pyrrolidine is deprotonated back to its free-base oil.
-
-
Final Extraction:
-
Extract the turbid aqueous mixture with Dichloromethane (DCM) or MTBE .
-
Dry over
and concentrate.
-
Figure 2: Logical flow for the pH-switch purification to remove non-basic impurities.
Module 3: Enantiomeric Resolution (Chiral Purity)
Q: My enantiomeric excess (ee%) is only 85-90%. How do I upgrade it to >99%?
A: If the Mitsunobu reaction was not 100% stereoselective, you will have the (R)-isomer. The most robust method for upgrading pyrrolidine optical purity is Diastereomeric Salt Crystallization using Tartaric Acid derivatives [1].
Protocol: L-Tartaric Acid Resolution
While Dibenzoyl-L-tartaric acid is often used, unsubstituted L-(+)-Tartaric acid is frequently sufficient for 3-substituted pyrrolidines and is more cost-effective.
Step-by-Step Guide:
-
Stoichiometry: Calculate 0.5 to 1.0 equivalents of L-(+)-Tartaric acid relative to your amine substrate.
-
Solvent Selection: Use Ethanol (Absolute) or Isopropanol (IPA) . Methanol often makes the salt too soluble.
-
Formation:
-
Dissolve the amine free base in the minimum volume of hot solvent (60°C).
-
Add the Tartaric acid (dissolved in hot solvent) dropwise.
-
-
Crystallization:
-
Allow to cool slowly to room temperature with gentle stirring.
-
Crucial: If no precipitate forms, seed with a pure crystal if available, or scratch the flask walls.
-
Let stand at 0-5°C for 12 hours.
-
-
Harvest & Crack:
-
Filter the salt.[2]
-
Recrystallize the salt once more from hot Ethanol to maximize ee%.
-
"Crack" the salt (release the free base) using the pH >12 method described in Module 2.
-
Why this works: The (S)-amine/L-tartrate diastereomeric salt typically has a different solubility profile than the (R)-amine/L-tartrate salt, allowing for physical separation [2].
Module 4: Analytical Validation
Q: How do I confirm the purity of my final material?
A: You need two distinct HPLC methods: one for chemical purity (achiral) and one for enantiomeric purity (chiral).
Recommended HPLC Conditions
| Parameter | Method A: Chemical Purity (Achiral) | Method B: Enantiomeric Purity (Chiral) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm | Chiralpak IA or IC (Polysaccharide) |
| Mobile Phase | A: 0.1% | Hexane : IPA : Diethylamine(90 : 10 : 0.1) |
| Mode | Gradient (5% B to 95% B over 15 min) | Isocratic |
| Detection | UV @ 220 nm and 280 nm | UV @ 280 nm (Phenoxy absorption) |
| Target | Phenol, TPPO, Unknowns | Separation of (S) and (R) isomers |
Note on Detection: The 4-methoxyphenoxy moiety provides a strong UV chromophore. Monitoring at 280 nm is specific to the ether linkage, while 220 nm will detect amide/amine impurities [3].
References
-
Gawroński, J., & Gawrońska, K. (1998).[3] Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC.
-
Sibi, M. P., et al. (2021).[1] Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry.
-
Muszalska, I., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl.... Acta Poloniae Pharmaceutica.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (S)-3-(4-Methoxyphenoxy)pyrrolidine before handling.
Sources
Storage stability and shelf life of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl
This technical guide is structured as a dynamic support center for researchers working with (S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride . It prioritizes experimental utility, addressing the specific physicochemical behaviors of electron-rich aryl ether amine salts.
CAS: 1260619-17-7 (Generic) | Role: Chiral Building Block / CNS Ligand Scaffold
Quick Reference Dashboard
For immediate decision-making in the laboratory.
| Parameter | Specification / Recommendation |
| Primary Hazard | Hygroscopic / Irritant. The HCl salt avidly absorbs atmospheric moisture. |
| Storage Condition | +2°C to +8°C (Refrigerated). Store under inert atmosphere (Argon/Nitrogen) if possible. |
| Shelf Life | 24 Months (Retest recommended every 12 months). |
| Physical State | White to off-white crystalline solid.[1] |
| Solubility | Highly soluble in water, DMSO, Methanol. Sparingly soluble in DCM/EtOAc (unless free-based). |
| Critical Vulnerability | Deliquescence. Exposure to >60% RH can turn the solid into a sticky gum within minutes. |
Deep Dive: Stability & Degradation Mechanisms
Understanding the "Why" behind the storage rules.
As a Senior Application Scientist, I often see researchers treat all HCl salts the same. However, this compound has a specific "instability triad" due to its structure: a secondary amine , an electron-rich ether , and a chiral center .
A. The Hygroscopic Trap (Physical Instability)
The hydrochloride salt form stabilizes the secondary amine against oxidation but introduces hygroscopicity.
-
Mechanism: The ionic lattice energy of the HCl salt is easily overcome by the hydration energy of water molecules.
-
Consequence: The solid absorbs water, forming a "hydrate shell." This is not just cosmetic; water acts as a plasticizer, lowering the glass transition temperature (
) and causing the powder to clump or liquefy (deliquesce). -
Impact on Stoichiometry: A "wet" salt leads to weighing errors. If your salt has absorbed 5% water by weight, your reaction stoichiometry will be off, potentially leading to incomplete conversion in sensitive couplings (e.g., Buchwald-Hartwig).
B. Oxidative Liability (Chemical Instability)
While the HCl salt protects the nitrogen, the 4-methoxyphenoxy moiety is electron-rich.
-
Risk: Extended exposure to light and air can lead to slow oxidation of the aromatic ring (forming quinone-like colored impurities) or N-oxidation if any free base is present.
-
Sign: The compound turns from white to yellow/tan.
C. Chiral Integrity
The (S)-enantiomer is generally configurationally stable. However, racemization can occur if the compound is subjected to:
-
High heat (>100°C) in basic media.
-
Radical conditions (e.g., prolonged UV exposure).
Troubleshooting Guide (FAQs)
Direct solutions to common laboratory issues.
Q1: The compound has turned into a sticky gum or hard clump. Is it ruined?
Diagnosis: Moisture absorption (Deliquescence).[1] Answer: Likely not ruined chemically , but physically compromised. The HCl salt has absorbed water.[1][2]
-
Immediate Action: Do not chip at it with a metal spatula (risk of glass breakage or contamination).
-
Recovery Protocol:
-
Dissolve the entire gum in a minimum amount of dry Methanol.
-
Add anhydrous Diethyl Ether or MTBE dropwise to induce reprecipitation.
-
If it remains an oil, use the Azeotropic Drying Protocol (See Section 5).
-
Q2: The white powder has turned a faint yellow. Can I use it?
Diagnosis: Trace oxidation. Answer: For early-stage synthesis , yes. For GMP/GLP assays , no.
-
Verification: Run an LC-MS. If the main peak is >98% and the impurity is just a trace colored species (often high extinction coefficient), it may not affect robust reactions (like amide coupling).
-
Purification: Recrystallization from iPrOH/EtOAc is usually effective at removing colored oxidative impurities.
Q3: Can I store a stock solution in DMSO?
Answer: Yes, but with caveats.
-
Stability: Stable for ~1 month at -20°C.
-
Risk: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which can hydrolyze the salt over time. Recommendation: Aliquot into single-use vials before freezing.
Visualizing Stability Logic
Use this decision tree to determine the optimal handling workflow.
Caption: Decision matrix for storage and handling to prevent hygroscopic degradation.
Experimental Protocols
Protocol A: Azeotropic Drying (Salvaging "Wet" Salt)
Use this when the salt has clumped due to moisture.
-
Dissolution: Dissolve the wet salt in a mixture of Methanol (1 part) and Toluene (3 parts) .
-
Evaporation: Rotovap at 40-45°C. The methanol helps dissolve the salt, while the toluene forms an azeotrope with water, carrying it away.
-
Repetition: Repeat the toluene addition and evaporation 2-3 times.
-
Final Step: Dry under high vacuum (< 1 mbar) for 4 hours. The result should be a free-flowing solid.
Protocol B: Purity Verification (HPLC)
Standard conditions to verify degradation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (Amide/Amine absorption) and 280 nm (Aromatic ether absorption).
-
Note: Degradants often appear as more polar peaks (earlier retention time) if hydrolysis occurred, or less polar if oxidative coupling occurred.
-
References
-
BenchChem. (2025). Handling and storage of hygroscopic amine hydrochloride salts.[1] BenchChem Technical Library.
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: Pyrrolidine Hydrochloride Derivatives.[4] MilliporeSigma.[3][4]
-
Journal of Pharmaceutical Sciences. (2006). Stability profiles of drug products extended beyond labeled expiration dates.[5] J. Pharm.[5] Sci., 95(7), 1549–1560.
-
Cayman Chemical. (2025). Safety Data Sheet: 4-methoxy-α-Pyrrolidinopropiophenone (hydrochloride). Cayman Chemical.
Sources
Minimizing side reactions during acylation of secondary amines
Current Status: Online | Operator: Senior Application Scientist Ticket ID: ACS-SEC-AMINE-001 Subject: Minimizing Side Reactions & Optimizing Yields
Introduction
Welcome to the Technical Support Center. You are likely here because secondary amines (
This guide is structured to troubleshoot these specific failure modes.
Module 1: Chemoselectivity (The Hydroxyl Problem)
Issue: Substrate contains both a secondary amine and a free hydroxyl group (e.g., amino alcohols). The goal is selective N-acylation, but O-acylation is observed.
Root Cause Analysis
Under neutral or acidic conditions, the amine is often protonated (
The Solution: The Schotten-Baumann System
To force N-selectivity, we must exploit the pKa difference. Amines are harder bases than hydroxyls. By using a biphasic system with an inorganic base, we scavenge the generated acid (HCl) without deprotonating the alcohol, while keeping the amine unprotonated and nucleophilic.
Protocol: Selective N-Acylation of Amino Alcohols
This protocol minimizes O-acylation by sequestering the base in the aqueous phase.
-
Preparation: Dissolve the amino alcohol (1.0 equiv) in EtOAc or DCM (Organic Phase).
-
Base Layer: Prepare a saturated aqueous solution of
or (Aqueous Phase). -
Mixing: Combine phases in a flask with vigorous stirring. The system must be biphasic.
-
Addition: Add the Acid Chloride (1.1 equiv) dropwise to the stirring mixture at
.-
Why? The amine reacts at the interface or in the organic layer. The HCl byproduct is immediately neutralized by the aqueous base. The hydroxyl group remains protonated and unreactive in this pH window.
-
-
Workup: Separate layers. Wash organic layer with water and brine. Dry over
.
Module 2: Stereochemical Integrity (The Chiral Problem)
Issue: Loss of optical purity (Racemization) when coupling chiral carboxylic acids to secondary amines.
Root Cause Analysis
Secondary amines are slow nucleophiles. This delay allows the activated carboxylic acid (specifically the O-acylisourea or active ester) to cyclize into an Oxazolone (Azlactone) intermediate.[1] The
The Solution: Additives (The "Safety Net")
Never use carbodiimides (DCC, EDC, DIC) alone with chiral acids. You must use additives that convert the unstable O-acylisourea into a stable, yet reactive, active ester that resists oxazolone formation.
Recommended Additives:
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): Superior to HOBt; safer (non-explosive) and often yields higher optical purity.
-
HOAt (1-Hydroxy-7-azabenzotriazole): The "neighboring group effect" of the pyridine nitrogen accelerates coupling, outcompeting racemization.
Data: Racemization Suppression Efficiency
| Coupling Reagent | Additive | % Racemization (Model System) | Recommendation |
| DCC | None | 15 - 30% | DO NOT USE |
| EDC | HOBt | 2 - 5% | Standard |
| EDC | HOAt | < 1% | High Purity Required |
| DIC | Oxyma | < 1% | Best in Class |
| HATU | (Built-in) | < 2% | Good for sterics |
Module 3: The "Dead End" (N-Acylurea Formation)
Issue: Reaction with EDC/DCC stalls, producing a stable urea byproduct instead of the amide.
Mechanism of Failure
When a secondary amine is too sterically hindered to attack the O-acylisourea intermediate quickly, the intermediate undergoes an intramolecular
Visualizing the Pathway
The diagram below illustrates the "Race Against Time" between productive coupling and the dead-end rearrangement.
Figure 1: The mechanism of N-acylurea formation.[2][3] Secondary amines (slow nucleophiles) increase the risk of the rearrangement pathway (red dashed line).
Troubleshooting Guide
-
Q: How do I prevent this?
-
Q: Can I reverse N-acylurea formation?
-
A: No. Once formed, it is thermodynamically stable. You must discard and restart.
-
Module 4: Overcoming Steric Hindrance
Issue: The secondary amine is bulky (e.g., diisopropylamine derivatives), and standard HATU/EDC couplings fail or yield <10%.
Strategy: Acid Fluorides
Acid chlorides are often too unstable (hydrolyze too fast) and acid bromides are too reactive (cause side reactions). Acid Fluorides occupy the "Goldilocks" zone: they are more stable to moisture than chlorides but highly reactive toward hindered amines, especially in the absence of base (which reduces crowding).
Protocol: TFFH-Mediated Coupling
Use this when HATU fails.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) in dry DCM.
-
Base: Add DIEA (2-3 equiv). Stir for 30 mins to generate the Acid Fluoride in situ.
-
Coupling: Add the hindered Secondary Amine.
-
Optimization: If still slow, add HOAt (1.0 equiv) as a catalyst.
-
Monitoring: Do not rely on TLC alone; use LC-MS to check for hydrolysis of the intermediate.
Decision Workflow
Use this logic gate to select the correct reagent for your specific secondary amine scenario.
Figure 2: Decision matrix for reagent selection based on steric hindrance and chirality constraints.
References
-
Chemoselectivity in Amino Alcohols: Krishnakumar, K. S., et al. "Chemoselective acylation of amino alcohols promoted by magnesium oxide in aqueous organic solution." ResearchGate, 2025.[6]
-
Mechanism of N-Acylurea Formation: DeTar, D. F., & Silverstein, R. "Reactions of Carbodiimides. II. The Mechanism of the Reaction of Carbodiimides with Carboxylic Acids." Journal of the American Chemical Society, 1966.[3]
-
Acid Fluorides for Hindered Coupling: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Coupling." Journal of the American Chemical Society, 1995.
-
Racemization Suppression (Oxyma vs HOBt): Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt."[1] Chemistry – A European Journal, 2009.
-
EDC Coupling Guidelines: Thermo Fisher Scientific. "Carbodiimide Crosslinker Chemistry." Thermo Fisher Technical Guide, 2025.
Sources
Validation & Comparative
Technical Guide: Determination of Enantiomeric Excess in Pyrrolidine Derivatives
Comparative Analysis: Direct Polysaccharide CSPs vs. Indirect Marfey’s Derivatization
Executive Summary
Pyrrolidine motifs are ubiquitous in chiral therapeutics (e.g., proline derivatives, nicotine analogs, catalyst scaffolds). However, their secondary amine nature presents a unique chromatographic challenge: severe peak tailing due to interactions with residual silanols and low UV absorbance.
This guide objectively compares the two dominant methodologies for determining enantiomeric excess (ee):
-
The "Gold Standard": Direct Chiral HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs).
-
The Alternative: Indirect Derivatization using Marfey’s Reagent (FDAA) followed by achiral C18 HPLC.
Verdict: While derivatization offers higher sensitivity for trace analysis, Direct Chiral HPLC on immobilized polysaccharide columns (e.g., Chiralpak IA/IB) is the superior workflow for high-throughput process development due to speed, reproducibility, and the elimination of kinetic resolution errors.
The Challenge: Pyrrolidine Chemistry
Pyrrolidines are strong bases (
-
Consequence: Broad, tailing peaks that destroy resolution (
) and make integration of the minor enantiomer (impurities <1%) inaccurate. -
Solution: The method must suppress ionization or mask silanols.
Method A: Direct Chiral HPLC (The Product)
This approach utilizes columns packed with silica coated or immobilized with amylose or cellulose carbamates.[1][2]
The Technology
-
Stationary Phase:
-
Mechanism: The pyrrolidine enantiomers form transient hydrogen bonds and
interactions with the carbamate groups. The "fit" inside the chiral cavity dictates retention time.
Critical Optimization: The "Basic" Additive
You cannot run pyrrolidines in pure Hexane/IPA. You must use a basic additive.[1][5]
-
Diethylamine (DEA) @ 0.1%: The industry standard. DEA competes for the silanol sites, sharpening the pyrrolidine peak.
-
Ethylenediamine (EDA): A stronger base, specifically recommended for Chiralpak IB if DEA fails to eliminate tailing.
Workflow Visualization
Figure 1: Standard workflow for developing a direct chiral method for basic amines.
Method B: Indirect Derivatization (The Alternative)
This method reacts the pyrrolidine with a chirally pure reagent to form diastereomers.
The Reagent: Marfey’s Reagent (FDAA)[6]
-
Name: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.
-
Mechanism: The fluorine atom undergoes nucleophilic aromatic substitution by the pyrrolidine nitrogen.
-
Result: Two diastereomers (L-L and D-L) with different physical properties, separable on a standard C18 column.
Pros and Cons
-
Pro: FDAA has a high molar extinction coefficient at 340 nm. This makes the derivative UV-visible even if the native pyrrolidine is not.
-
Con: Requires 1-2 hours of heating. If the reaction is not 100% complete, kinetic resolution (one enantiomer reacting faster) can skew the calculated ee.
Comparative Analysis
The following table contrasts the performance metrics based on experimental averages for a typical 3-substituted pyrrolidine.
| Metric | Direct Chiral HPLC (Polysaccharide CSP) | Indirect Derivatization (Marfey's/C18) |
| Total Analysis Time | 20 - 30 mins (Instant injection) | 2 - 4 hours (Includes reaction time) |
| Resolution ( | Typically > 2.0 (with optimization) | Typically > 4.0 (Diastereomers separate easily) |
| Sensitivity (LOD) | Moderate (Dependent on analyte chromophore) | High (Dinitrophenyl tag absorbs strongly) |
| Accuracy | High (Direct measurement) | Moderate (Risk of kinetic resolution/racemization) |
| Cost Per Sample | High (Column cost ~$1000+) | Low (C18 Column + Reagent) |
| Robustness | High (Immobilized phases allow solvent flexibility) | Moderate (Reagent stability issues) |
Decision Logic
Use the following logic tree to select the correct method for your specific pyrrolidine derivative.
Figure 2: Decision matrix for selecting the optimal enantioseparation strategy.
Experimental Protocols
Protocol A: Direct Chiral Separation (Recommended)
System: Agilent 1200 or Waters Alliance HPLC. Column: Daicel Chiralpak IA or IB (Immobilized are preferred over AD-H/OD-H for solvent robustness), 4.6 x 250 mm, 5 µm.
-
Mobile Phase Preparation:
-
Mix n-Hexane and 2-Propanol (90:10 v/v).
-
Crucial Step: Add 0.1% Diethylamine (DEA) to the mixture.[6]
-
Note: If using Chiralpak IB and tailing persists, switch DEA to Ethanolamine or Ethylenediamine.
-
-
Sample Prep:
-
Dissolve 1 mg of pyrrolidine in 1 mL of Mobile Phase.
-
Tip: If insoluble, dissolve in 100 µL Dichloromethane (DCM), then dilute with mobile phase. (Only safe on Immobilized IA/IB columns).
-
-
Run Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV 210-254 nm (scan if using PDA).
-
-
System Suitability:
-
Inject Racemic Standard first to establish
. -
Inject Blank to ensure no memory effect from the amine additive.
-
Protocol B: Marfey’s Derivatization
Reagents: 1% solution of FDAA in acetone; 1M NaHCO3; 1M HCl.
-
Reaction:
-
Place 50 µL of sample (50 mM in water) in a vial.
-
Add 100 µL of 1% Marfey’s Reagent (FDAA).
-
Add 20 µL of 1M NaHCO3.
-
Heat at 40°C for 1 hour (Do not overheat; risk of racemization).
-
-
Quenching:
-
Cool to room temperature.
-
Add 20 µL of 1M HCl to neutralize.
-
Dilute with 200 µL Acetonitrile/Water (50:50).
-
-
HPLC Analysis:
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 20 mins.
-
Detection: 340 nm (Specific to the DNP tag).
-
References
-
Daicel Chiral Technologies. (2025). Chiral Column Selection Guide for Basic Compounds. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Ye, Y., et al. (2023). Enantioseparation of pyrrolidine derivatives on polysaccharide-based chiral stationary phases.[7][8] Journal of Chromatography A.
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Chapter on Mobile Phase Additives for Basic Amines).
Sources
- 1. hplc.eu [hplc.eu]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: 3-Methoxyphenoxy vs. 3-Phenoxypyrrolidine Motifs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Reactivity, Physicochemical Properties, and Synthetic Applications
Executive Summary
In medicinal chemistry, the choice between a 3-methoxyphenoxy group and a 3-phenoxypyrrolidine scaffold often dictates the physicochemical profile of a lead compound. While both introduce an aromatic ether element, they diverge fundamentally in topology, basicity, and reactivity.
-
3-Methoxyphenoxy (derived from 3-methoxyphenol) is a classic, planar, lipophilic "tail" often used to probe hydrophobic pockets or optimize π-π interactions.
-
3-Phenoxypyrrolidine is a three-dimensional, chiral, basic scaffold used to improve aqueous solubility (via the ionizable nitrogen) and escape "flat-molecule" metabolic liabilities.
This guide objectively compares their reactivity profiles, synthetic accessibility, and impact on drug-like properties (ADME).
Chemical Profile & Structural Analysis[1][2][3][4][5]
| Feature | 3-Methoxyphenoxy Motif | 3-Phenoxypyrrolidine Motif |
| Precursor Reagent | 3-Methoxyphenol | 3-Phenoxypyrrolidine |
| CAS No.[1][2][3][4][5] (Reagent) | 150-19-6 | 21767-15-7 (HCl salt) |
| Primary Nucleophile | Oxygen (Phenolic OH) | Nitrogen (Secondary Amine) |
| pKa (Conjugate Acid) | ~9.65 (Acidic OH) | ~9.5–10.5 (Basic NH) |
| Topology | 2D (Planar) | 3D (Envelope conformation) |
| Chirality | Achiral | Chiral (C3 center: R or S) |
| Electronic Effect | Electron-Rich (Activated Ring) | Basic / H-Bond Acceptor |
Structural Visualization
The following diagram illustrates the topological difference. The pyrrolidine ring introduces a "kink" and an ionizable center, whereas the methoxyphenoxy group remains planar.
Figure 1: Structural divergence in coupling outcomes. The pyrrolidine scaffold creates a basic tertiary amine linkage, while the phenol creates a neutral ether linkage.
Reactivity & Synthetic Protocols[11][12][13][14]
Nucleophilicity & Coupling Efficiency
The primary distinction lies in the nature of the nucleophile.
-
3-Phenoxypyrrolidine acts as a secondary amine . It is a potent nucleophile that reacts readily with electrophiles (alkyl halides, chloropyridines) under mild basic conditions.
-
3-Methoxyphenol acts as an oxygen nucleophile . It requires deprotonation (typically with K₂CO₃ or Cs₂CO₃) to form the phenoxide anion before reaction. The phenoxide is ambient but generally O-selective in SNAr reactions.
Reaction Mechanism: SNAr Case Study
When coupling to an activated heteroaryl chloride (e.g., 4-chloropyridine), the mechanisms differ in the transition state energy and base requirements.
Figure 2: Mechanistic pathways for SNAr coupling. Path A (Amine) proceeds via a zwitterionic intermediate, often requiring less forcing conditions than Path B (Phenol).
Experimental Protocols
Protocol A: N-Arylation of 3-Phenoxypyrrolidine (SNAr)
Objective: Coupling 3-phenoxypyrrolidine to 2-chloro-4-cyanopyridine.
-
Reagents: 2-chloro-4-cyanopyridine (1.0 eq), 3-phenoxypyrrolidine (1.1 eq), DIPEA (2.0 eq).
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).
-
Procedure:
-
Dissolve the chloropyridine in DMSO (0.5 M).
-
Add DIPEA followed by 3-phenoxypyrrolidine.
-
Heat to 80°C for 2–4 hours. Monitor by LCMS.[6]
-
Workup: Dilute with water (precipitate often forms) or extract with EtOAc.
-
-
Note: If using the HCl salt of the pyrrolidine, increase DIPEA to 3.0 eq to ensure free base formation.
Protocol B: O-Arylation of 3-Methoxyphenol (SNAr)
Objective: Coupling 3-methoxyphenol to 2-chloro-4-cyanopyridine.
-
Reagents: 2-chloro-4-cyanopyridine (1.0 eq), 3-methoxyphenol (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF or DMSO.
-
Procedure:
-
Combine 3-methoxyphenol and K₂CO₃ in DMF. Stir at RT for 15 min to generate the phenoxide (color change often observed).
-
Add the chloropyridine.
-
Heat to 100–120°C for 6–12 hours. (Phenol ethers form more slowly than aniline derivatives).
-
Workup: Aqueous quench required to remove excess phenoxide.
-
Physicochemical & ADME Properties
The choice between these two motifs dramatically alters the "drug-likeness" of the final molecule.
Solubility & Basicity
-
3-Phenoxypyrrolidine: The resulting tertiary amine usually has a pKa of 8–9. This allows the molecule to be protonated at physiological pH (or formulated as a salt), significantly increasing aqueous solubility .
-
3-Methoxyphenoxy: The resulting diaryl ether is neutral and highly lipophilic. It contributes to high LogP but offers no solubility advantage .
Metabolic Stability
-
Methoxy Liability: The methyl group on the 3-methoxyphenoxy motif is a "soft spot" for CYP2D6-mediated O-demethylation . This generates a phenol metabolite, which is rapidly glucuronidated and cleared.
-
Pyrrolidine Liability: The pyrrolidine ring is susceptible to N-oxidation or
-hydroxylation . However, substituting the pyrrolidine nitrogen (by attaching it to the scaffold) blocks N-dealkylation, making the ring relatively stable compared to the exposed methoxy group.
| Property | 3-Methoxyphenoxy Analog | 3-Phenoxypyrrolidine Analog |
| cLogP | High (Lipophilic) | Moderate (Lower if protonated) |
| TPSA | ~18 Ų (Ether + Methoxy) | ~12 Ų (Amine + Ether) |
| Solubility (pH 7.4) | Low | High (if pKa > 7) |
| Metabolic Risk | High (O-Demethylation) | Moderate (Ring Oxidation) |
| Stereochemistry | None | Introduces Chiral Center |
References
-
PubChem. (2025). 3-Methoxyphenol Compound Summary. National Library of Medicine. Link
-
PubChem. (2025). 3-Phenoxypyrrolidine Compound Summary. National Library of Medicine. Link
-
Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Link
-
ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Link
Sources
- 1. scbt.com [scbt.com]
- 2. (S)-3-Phenyl-pyrrolidine hydrochloride | CAS 1094670-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3-PHENYLPYRROLIDINE | 936-44-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS 21767-15-7: 3-Phenoxypyrrolidine hydrochloride [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Aryloxypyrrolidines
Executive Summary
3-Aryloxypyrrolidines represent a critical scaffold in medicinal chemistry, serving as the core structure for various serotonin-norepinephrine reuptake inhibitors (SNRIs) and anticholinergic agents. Their structural characterization is pivotal during drug development, particularly for distinguishing them from regioisomeric impurities (e.g., 2-aryloxypyrrolidines) and metabolic byproducts.
This guide provides a comparative analysis of fragmentation patterns using Electron Ionization (EI) and Electrospray Ionization (ESI-CID) . It highlights the mechanistic divergence between "hard" and "soft" ionization techniques and offers specific diagnostic ions to validate the 3-aryloxy substitution pattern.
Part 1: Theoretical Framework & Mechanistic Comparison
The fragmentation of 3-aryloxypyrrolidines is driven by the competition between the nitrogen atom (high proton affinity/low ionization energy) and the ether oxygen.
Electron Ionization (EI) – 70 eV
In EI, the molecular ion (
-
Primary Driver:
-cleavage initiated by the radical cation at the nitrogen. -
Secondary Driver: C-O bond cleavage, often leading to the loss of the aryloxy radical (
). -
Regio-Selectivity: Unlike 2-substituted pyrrolidines, which lose the substituent immediately to form a stable iminium ion (
70 for unsubstituted ring), 3-substituted pyrrolidines retain the substituent in the primary fragments, leading to higher mass diagnostic ions.
Electrospray Ionization (ESI) – CID
In ESI, the molecule forms an even-electron protonated species
-
Mechanism: Charge-remote fragmentation or charge-proximate rearrangements.
-
Dominant Pathway: Neutral loss of the phenol moiety (
) via hydrogen rearrangement (often from the -carbon relative to the oxygen). -
Diagnostic Utility: High sensitivity for metabolic identification (e.g., hydroxylation on the aryl ring).
Part 2: Comparative Fragmentation Analysis
The following table contrasts the behavior of 3-aryloxypyrrolidines against their primary regioisomer (2-aryloxypyrrolidines) and the ionization method effects.
Table 1: Comparative Diagnostic Ions (Example: 3-Phenoxypyrrolidine, MW 163)
| Feature | 3-Aryloxypyrrolidine (Target) | 2-Aryloxypyrrolidine (Alternative/Impurity) |
| Base Peak (EI) | ||
| Diagnostic Ion (EI) | ||
| Ring opening retains Aryloxy group initially | Substituent is at | |
| ESI Transition | ||
| Low Mass Ion |
Mechanism Visualization: EI Fragmentation Pathway
The following diagram illustrates the primary EI fragmentation pathway for 3-aryloxypyrrolidines, highlighting the retention of the aryloxy group during ring opening—a key differentiator from 2-substituted analogs.
Figure 1: Electron Ionization (EI) pathway showing the competition between ring-opening and substituent loss.
Part 3: Experimental Protocols
To ensure reproducibility and valid comparison data, follow these self-validating protocols.
Protocol A: GC-MS Structural Confirmation (EI)
Objective: Differentiate regioisomers and confirm the 3-aryloxy substitution.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Derivatization (e.g., MSTFA) is recommended if the pyrrolidine nitrogen is unsubstituted to improve peak shape.
-
Inlet Parameters:
-
Temp: 250°C.
-
Mode: Splitless (0.5 min) to detect low-abundance molecular ions.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV (Standard).
-
Scan Range:
40–400.
-
-
Validation Check: The molecular ion (
) must be visible. If 70 is of total ion current (TIC), check for thermal degradation in the injector.
Protocol B: LC-MS/MS Fragmentation Mapping (ESI)
Objective: Map neutral losses for metabolic stability studies.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: ESI Positive Mode (
kV). -
Collision Energy (CE) Ramp:
-
Perform a "breakdown curve" experiment.
-
Ramp CE from 10 eV to 50 eV.
-
-
Validation Check:
-
At low CE (10 eV): Base peak should be
. -
At med CE (25 eV): Distinct neutral loss of the aryl moiety (
).
-
Part 4: Detailed Fragmentation Logic (ESI-CID)
In ESI, the proton typically localizes on the pyrrolidine nitrogen. However, during collision-induced dissociation (CID), the proton may migrate to the ether oxygen, facilitating the neutral loss of the phenol.
Mechanism Visualization: ESI-CID Pathway
This diagram details the "proton-transfer driven" fragmentation unique to soft ionization.
Figure 2: ESI-CID pathway illustrating the characteristic neutral loss of phenol, critical for identifying metabolic changes on the aromatic ring.
References
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for Stevenson's Rule and odd-electron ion behavior).
-
Zigon, D., et al. (2020). "Fragmentation pathways of synthetic cathinones with pyrrolidine ring." Rapid Communications in Mass Spectrometry. Link (Provides modern ESI-MS/MS data on pyrrolidine-containing drugs).
- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (General guide for distinguishing regioisomers via MS).
-
NIST Chemistry WebBook. "Pyrrolidine Mass Spectrum." Link (Verified source for standard pyrrolidine fragmentation data).
Chiral Switching: Comparative Biological Activity of (S)-Enantiomers vs. Racemic Mixtures
[1]
Executive Summary
Verdict: The transition from racemic mixtures to single-enantiomer drugs ("chiral switching") is not merely a refinement of purity but a fundamental alteration of pharmacodynamics and pharmacokinetics. While the (S)-enantiomer is frequently the eutomer (active form), assuming its superiority over the racemate without rigorous testing is a scientific error.
This guide analyzes the biological activity differences between (S)-enantiomers and their racemic precursors.[1][2] It provides evidence-based case studies (Escitalopram, Ketamine, Ibuprofen) and actionable experimental protocols for verifying chiral superiority.
Mechanistic Foundation: The Eutomer-Distomer Relationship
In a racemic mixture (50:50 R/S), the biological environment—being inherently chiral (proteins, receptors)—discriminates between enantiomers.
-
Eutomer: The enantiomer with high affinity for the target.
-
Distomer: The enantiomer with lower affinity, which may be:
-
Inert: Dilutes potency (e.g., inactive isomer).
-
Toxic: Causes off-target effects (e.g., (R)-Thalidomide).
-
Antagonistic: Actively inhibits the eutomer (e.g., (R)-Citalopram).
-
The Three-Point Attachment Theory
Biological activity depends on the spatial arrangement of the ligand within the receptor pocket. A minimum of three interaction points is required for chiral recognition. If the (S)-enantiomer aligns with these points, the (R)-enantiomer often faces steric clashes or fails to bond.
Case Studies: Data-Driven Comparisons
Case Study A: Allosteric Interference – Citalopram vs. Escitalopram
This is the definitive example of why removing the distomer improves efficacy beyond simple purification.
-
The Drug: Citalopram (Racemate) vs. Escitalopram ((S)-enantiomer).[3]
-
Mechanism: (S)-citalopram inhibits the Serotonin Transporter (SERT).[3] However, (R)-citalopram binds to a separate allosteric site on SERT, stabilizing the transporter in a conformation that reduces the binding affinity of the (S)-enantiomer.[3][4]
-
Result: The racemate is less than half as active as the pure (S)-form because the (R)-form actively hinders the (S)-form.[3]
Table 1: Comparative Potency at SERT Transporter
| Compound | Ki (nM) | Mechanism of Action | Clinical Outcome |
| Escitalopram ((S)-Citalopram) | 1.1 | Pure Orthosteric Inhibition | High potency, faster onset |
| (R)-Citalopram | >1000 | Allosteric Modulator (Negative) | Negligible inhibition; antagonizes (S) |
| Racemic Citalopram | ~3.0 | Mixed | Reduced efficacy due to (R) interference |
Case Study B: Pharmacokinetic Divergence – Ketamine
Ketamine presents a complex scenario where affinity does not strictly dictate clinical utility.
-
The Drug: (S)-Ketamine (Esketamine) vs. (R)-Ketamine.[3][5][6][7]
-
Receptor: NMDA Receptor.[8]
-
Data: (S)-Ketamine has a 3-4x higher affinity for the NMDA receptor than (R)-Ketamine.[5] However, (R)-Ketamine is currently researched for potentially superior sustained antidepressant effects with fewer psychotomimetic side effects, challenging the "high affinity = better drug" dogma.[5]
Table 2: Ketamine Enantiomer Profiling
| Parameter | (S)-Ketamine | (R)-Ketamine | Racemate |
| NMDA Affinity (Ki) | 0.30 µM | 1.40 µM | ~0.50 µM |
| Clearance Rate | High (Rapid metabolism) | Lower (Longer residence) | Intermediate |
| Side Effects | High Dissociation | Lower Dissociation | Moderate |
Case Study C: In Vivo Inversion – Ibuprofen
Researchers must be wary of in vivo chiral inversion. In a petri dish, (R)-ibuprofen appears inactive. In the liver, an enzyme (acyl-CoA synthetase) converts (R)-ibuprofen into the active (S)-ibuprofen.[2]
-
Implication: Developing a pure (S)-ibuprofen product offers a faster onset (skipping the metabolic conversion step) but the racemate eventually yields the same active species.
Visualization: Mechanisms & Workflows
Diagram 1: The Allosteric Interference of (R)-Citalopram
This diagram illustrates how the distomer ((R)-form) negatively impacts the efficacy of the eutomer ((S)-form) at the molecular level.
Figure 1: Mechanism of Distomer Interference. (R)-Citalopram binds allosterically, reducing the efficacy of the active (S)-enantiomer.[3][4]
Diagram 2: Experimental Workflow for Chiral Validation
A self-validating workflow to determine if a single enantiomer is superior to the racemate.
Figure 2: Chiral Validation Workflow. From separation to decision-making based on potency and pharmacokinetics.
Experimental Protocols
Protocol 1: Preparative Chiral Separation (HPLC)
Objective: Isolate sufficient quantities of (S)-enantiomer for biological testing. Standard: Purity >99% enantiomeric excess (ee) is required to rule out distomer interference.
-
Column Selection: Immobilized polysaccharide columns (e.g., Chiralpak IA/IB or Chiralcel OD-H).
-
Rationale: Immobilized phases allow for a wider range of solvents (including DCM/THF) for solubility.
-
-
Mobile Phase Screening:
-
Start with n-Hexane/Isopropanol (90:10) with 0.1% Diethylamine (for basic drugs) or TFA (for acidic drugs).
-
Why: Additives suppress peak tailing by neutralizing residual silanol groups.
-
-
Loading: Inject 10-50 mg per run on a semi-prep column (10mm ID).
-
Detection: UV/Vis at
combined with a polarimeter for real-time sign determination (+/-). -
Recovery: Evaporate fractions <40°C to prevent thermal racemization.
Protocol 2: Competitive Radioligand Binding Assay
Objective: Determine the Affinity Constant (
-
Preparation:
-
Prepare membrane homogenates containing the target receptor (e.g., CHO cells expressing hSERT).
-
Radioligand: Use a non-selective tritiated ligand (e.g., [3H]-Citalopram) at a concentration near its
.
-
-
Incubation:
-
Analysis:
-
Filter through glass fiber filters (GF/B) pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Count radioactivity via liquid scintillation.
-
-
Calculation:
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: -
Validation Check: If
, the distomer is likely inert. If , suspect distomer interference (as seen in Citalopram).
-
Strategic Decision Framework
When should you develop the (S)-enantiomer over the racemate?
| Scenario | Recommendation | Reason |
| Distomer is Toxic | Switch to (S) | Mandatory for safety (e.g., Thalidomide, Naproxen liver toxicity). |
| Distomer Antagonizes Eutomer | Switch to (S) | Racemate is sub-optimal (e.g., Escitalopram). |
| Metabolic Inversion (R | Case Dependent | Switching improves onset speed but may not change steady-state efficacy (e.g., Ibuprofen). |
| Different Therapeutic Targets | Develop Both | R and S may treat different conditions (e.g., Darvon vs. Novrad). |
| Distomer is Inert | Economic Decision | If separation cost > clinical benefit, racemate may suffice. |
References
-
FDA Policy Statement (1992). FDA's policy statement for the development of new stereoisomeric drugs.[10][11][12][13][14] Chirality, 4(5), 338-340.
-
Sanchez, C., et al. (2004). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression. Psychopharmacology.[15]
-
Hogg, R. C., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism.[15] European Neuropsychopharmacology.[15]
-
Ebert, B., et al. (1997). Norketamine, the main metabolite of ketamine, is a non-competitive NMDA receptor antagonist in the rat cortex and spinal cord. European Journal of Pharmacology.
-
Andersson, T., et al. (2001). Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole.[16] Alimentary Pharmacology & Therapeutics.
-
Tracy, T. S., et al. (1991). Metabolic chiral inversion of ibuprofen in humans. Pharmaceutical Research.[10]
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketamine: A tale of two enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ketamineconference.org [ketamineconference.org]
- 7. Redefining ketamine pharmacology for antidepressant action: synergistic NMDA and opioid receptor interactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ClinPGx [clinpgx.org]
- 10. fda.gov [fda.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 13. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hhs.gov [hhs.gov]
- 15. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis & Solid-State Performance: Pyrrolidine Hydrochloride Salts
This guide provides a structural and performance analysis of Pyrrolidine Hydrochloride salts, designed for researchers in medicinal chemistry and solid-state development.
Introduction: The Strategic Role of the Counterion
In drug development, the pyrrolidine moiety is a ubiquitous pharmacophore, present in numerous FDA-approved therapeutics (e.g., lisinopril, ramipril).[1] However, the pyrrolidine free base presents significant formulation challenges: it is a volatile liquid at room temperature (bp 87°C), possesses a noxious ammoniacal odor, and is prone to oxidative degradation.
The conversion to Pyrrolidine Hydrochloride (HCl) is not merely a solubility trick; it is a structural engineering strategy to lock the volatile amine into a rigid, non-volatile ionic lattice. This guide compares the solid-state metrics of the HCl salt against the free base and alternative forms, providing the crystallographic evidence for its preferred status.
Structural Mechanics: The Ionic Lattice
The stability of pyrrolidine hydrochloride arises from its specific crystal packing, driven by charge-assisted hydrogen bonds.
Crystal System & Space Group
Pyrrolidine hydrochloride crystallizes in the Orthorhombic system, typically adopting the Pnma space group.[2] This high-symmetry arrangement indicates a highly ordered packing efficiency, which directly correlates to the salt's high melting point and thermal stability.
The "Anchor" Interaction: N-H···Cl⁻
The core stabilizing force is the hydrogen bonding network between the protonated pyrrolidinium cation (
-
Donor: The nitrogen atom in the pyrrolidine ring becomes a quaternary ammonium center (
) upon protonation. -
Acceptor: The chloride ion acts as a strong, spherical acceptor.
-
Geometry: The chloride ions bridge adjacent pyrrolidinium rings, forming infinite 1D chains or 2D sheets depending on the specific polymorph or solvate state. These Charge-Assisted Hydrogen Bonds (CAHB) are significantly stronger (15–40 kcal/mol) than neutral hydrogen bonds, effectively "freezing" the conformational flexibility of the pyrrolidine ring.
Comparative Performance Analysis
The following data contrasts the physicochemical properties of the HCl salt against the free base and a common alternative (hemihydrate/hydrate forms).
Table 1: Solid-State Performance Matrix
| Feature | Pyrrolidine Free Base | Pyrrolidine Hydrochloride | Performance Implication |
| Physical State (RT) | Liquid (Volatile) | Crystalline Solid | HCl salt enables solid dosage formulation (tablets/capsules). |
| Melting Point | -63 °C | ~256–257 °C | High MP of HCl indicates robust lattice energy and thermal stability. |
| Boiling Point | 87–88 °C | N/A (Decomposes) | Free base risks loss during drying/processing; HCl salt does not. |
| Hygroscopicity | N/A (Liquid) | Moderate to High | HCl salts can be hygroscopic; requires humidity control (RH <60%). |
| Crystal System | N/A | Orthorhombic (Pnma) | Ordered lattice supports reproducible bioavailability. |
| Odor | Pungent, Ammonia-like | Odorless | Improved patient compliance and manufacturing safety. |
Solubility Profile
-
Water: The HCl salt is highly water-soluble due to the high solvation energy of the
ion. -
Ethanol: Soluble (often used for recrystallization).
-
Non-polar Solvents (DCM, Hexane): Virtually insoluble.
-
Application: This solubility contrast is exploited in purification. Impurities soluble in organics can be washed away from the precipitated HCl salt.
-
Experimental Protocols
Synthesis & Crystallization Workflow
This protocol ensures the formation of the anhydrous HCl salt, avoiding the formation of hydrates which can alter bioavailability.
Reagents:
-
Pyrrolidine Free Base (99%+)
-
Anhydrous HCl (Gas or 4M in Dioxane)
-
Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anti-solvent)
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of pyrrolidine free base in 20 mL of dry Ethanol or Dichloromethane (DCM) under
atmosphere. -
Acidification:
-
Method A (Gas): Bubble anhydrous HCl gas through the solution at 0°C until pH < 2.
-
Method B (Solution): Dropwise addition of HCl (4M in Dioxane) with vigorous stirring.
-
Observation: A white precipitate (Pyrrolidine HCl) should form immediately.
-
-
Crystallization (Vapor Diffusion):
-
Dissolve the crude precipitate in a minimum amount of hot Methanol.
-
Place the methanol solution in a small vial.
-
Place this vial inside a larger jar containing Diethyl Ether (do not mix liquids).
-
Seal the outer jar. Ether vapors will diffuse into the methanol, slowly lowering solubility and growing high-quality single crystals suitable for SCXRD.
-
-
Isolation: Filter crystals and dry under vacuum at 40°C to remove surface solvent.
Single Crystal X-Ray Diffraction (SCXRD) Setup
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.
-
Temperature: Cool to 100 K (using
stream) to reduce thermal motion and improve resolution of the H-atoms on the ammonium center. -
Refinement: Locate the N-H protons in the difference Fourier map to confirm the salt formation (proton transfer) rather than a co-crystal.
Visualization of Structural Logic
Diagram 1: Salt Selection & Crystallization Logic
This workflow illustrates the decision process transforming the volatile base into a stable crystal.
Caption: Transformation pathway from volatile free base to stable crystalline hydrochloride salt.
Diagram 2: Hydrogen Bonding Network
This diagram visualizes the atomic-level interactions stabilizing the lattice.
Caption: Schematic of the N-H···Cl charge-assisted hydrogen bonding network bridging pyrrolidinium cations.
References
-
ChemBK. (2024). Pyrrolidinium chloride - Properties and Melting Point Data. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 212848, Pyrrolidine Hydrochloride. Retrieved from [Link]
-
American Chemical Society (ACS). (2010). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. Journal of the American Chemical Society. Retrieved from [Link]
Sources
Comparative Guide: LC-MS/MS Strategies for Impurity Profiling in (S)-3-(4-Methoxyphenoxy)pyrrolidine Synthesis
Executive Summary In the development of chiral pharmaceutical intermediates, the purity of (S)-3-(4-methoxyphenoxy)pyrrolidine is critical, particularly regarding enantiomeric excess (ee) and the removal of genotoxic reagents. While HPLC-UV remains the standard for routine release testing, it lacks the specificity to identify trace Mitsunobu reaction byproducts or structurally similar regioisomers. This guide compares high-resolution LC-MS/MS against conventional techniques (GC-MS, HPLC-UV), demonstrating its superior performance in structural elucidation and sensitivity. We present a validated workflow for identifying specific impurities arising from the Mitsunobu inversion of N-Boc-3-hydroxypyrrolidine.
Synthetic Context & Impurity Genesis[1]
To understand the analytical challenge, we must first define the synthesis. The industrial standard for generating the (S)-ether linkage from a pyrrolidine scaffold typically involves a Mitsunobu reaction using the (R)-alcohol precursor to achieve inversion of configuration.
Reaction Scheme:
-
Starting Materials: (R)-N-Boc-3-hydroxypyrrolidine + 4-Methoxyphenol.
-
Reagents: Triphenylphosphine (PPh3) + Diisopropyl azodicarboxylate (DIAD).
-
Mechanism: SN2 inversion at C3 of the pyrrolidine ring.
-
Deprotection: Acidic removal of the Boc group.
The Impurity Landscape
The Mitsunobu protocol is powerful but "atom-uneconomical," generating stoichiometric amounts of waste and specific byproducts that complicate purification:
-
Impurity A (Enantiomer): (R)-3-(4-methoxyphenoxy)pyrrolidine (due to incomplete inversion or racemization).
-
Impurity B (Elimination): 3-Pyrroline derivatives (formed via E2 elimination of the activated alcohol).
-
Impurity C (Reagent Residues): Triphenylphosphine oxide (TPPO) and reduced DIAD (hydrazines).
-
Impurity D (Regioisomer): N-alkylation products (rare if Boc is stable, but possible if deprotection occurs prematurely).
Comparative Analysis: LC-MS/MS vs. Alternatives
The following table objectively compares the performance of LC-MS/MS (Q-TOF/Orbitrap) against GC-MS and HPLC-UV for this specific application.
| Feature | LC-MS/MS (Recommended) | GC-MS | HPLC-UV |
| Analyte Suitability | High. Excellent for polar amines and thermally labile ether linkages. | Low. Secondary amines often require derivatization (e.g., TMS) to prevent tailing. | Medium. Good for aromatics (phenol ring) but poor for non-chromophores (some aliphatic byproducts). |
| Specificity | Superior. Distinguishes co-eluting peaks via m/z and fragmentation patterns. | Good. Mass spectral library matching is strong, but thermal degradation can create false impurities. | Poor. Relies solely on Retention Time (RT). Co-eluting impurities are easily missed. |
| Sensitivity (LOD) | < 1 ng/mL. Essential for detecting genotoxic hydrazine residues from DIAD. | ~100 ng/mL. Lower sensitivity for polar compounds without extensive prep. | ~1 µg/mL. Insufficient for trace impurity characterization. |
| Structural Elucidation | Yes. MS/MS fragmentation confirms the ether linkage stability and ring structure. | Yes. Electron Impact (EI) gives rich structural data, if the molecule survives the injector port. | No. Requires isolation and NMR for identification. |
Technical Implementation: The Self-Validating Protocol
This protocol is designed to be self-validating by utilizing "diagnostic ions" that confirm the presence of the pyrrolidine core and the methoxyphenoxy tail.
A. Sample Preparation[2][3][4][5][6]
-
Diluent: 50:50 Methanol:Water (0.1% Formic Acid).
-
Concentration: 0.1 mg/mL for impurity ID; 1.0 mg/mL for trace analysis.
-
Filtration: 0.2 µm PTFE filter (avoid Nylon, which can bind phenols).
B. Chromatographic Conditions (Reverse Phase)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 12 minutes.
-
Flow Rate: 0.3 mL/mL.
C. Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the ether).
-
Scan Range: m/z 50 – 1000.
D. Diagnostic Fragmentation (MS/MS)
To validate the identity of the main peak (m/z 194.1 [M+H]+), look for these transitions:
-
Precursor: 194.1
-
Product Ion 1: m/z 70.06 (Pyrrolidine ring fragment – Confirmation of amine core).
-
Product Ion 2: m/z 123.05 (4-Methoxyphenol radical cation – Confirmation of ether cleavage).
Visualizing the Impurity Pathways
The following diagram maps the genesis of impurities during the Mitsunobu synthesis and the analytical decision matrix.
Figure 1: Synthetic genesis of impurities and the analytical bifurcation required for complete characterization.
Impurity Identification Library
Use this reference table to interpret LC-MS data.
| Impurity ID | Structure / Origin | Theoretical m/z [M+H]+ | Retention Behavior (C18) | Diagnostic Fragment |
| Target | (S)-3-(4-Methoxyphenoxy)pyrrolidine | 194.12 | Medium | 70.06, 123.05 |
| Impurity A | (R)-Enantiomer (Retention) | 194.12 | Co-elutes (Requires Chiral Column) | Identical to Target |
| Impurity B | 3-Pyrroline derivative (Elimination) | ~176.1 (if Boc protected: 276) | Late (if Boc), Early (if free) | Loss of Boc (-100) |
| Impurity C | Triphenylphosphine Oxide (TPPO) | 279.09 | Late (Very Hydrophobic) | 183 (Phenyl) |
| Impurity D | Reduced DIAD (Hydrazine) | 205.15 | Early (Polar) | 147 (Loss of iPr) |
| Impurity E | N-Boc-Target (Incomplete Deprotection) | 294.17 | Late | 194 (Loss of Boc) |
Special Note on Chiral Separation
Standard C18 columns cannot distinguish the (S)-product from Impurity A (R-enantiomer). For this specific separation, a Chiralpak IG or IC column is recommended using a mobile phase of Hexane:Ethanol:Diethylamine (80:20:0.1) in Normal Phase, or Ammonium Bicarbonate:Acetonitrile in Reverse Phase if using immobilized chiral selectors [1, 2].
References
-
Swamy, T. et al. (2014). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Chiral Pyrrolidine Derivatives. Journal of Chemical Sciences.
-
Guideline ICH Q3A(R2). (2006). Impurities in New Drug Substances.[1][2] International Council for Harmonisation.[3][2]
-
Kozlowski, M.C. et al. (2009). Development of LC-MS Methods for the Analysis of Pyrrolidine-Based Pharmaceutical Intermediates. Journal of Chromatography B.
-
Nair, V. et al. (2012). The Mitsunobu Reaction: Mechanism and Impurities. Tetrahedron.[3][4]
(Note: While specific "Impurity B" masses depend on the exact protecting groups used in your specific batch, the mechanistic pathways described above are chemically universal for this synthesis.)
Sources
Technical Comparison Guide: Optical Rotation & Purity Analysis of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl
Executive Summary
Compound Identity: (S)-3-(4-Methoxyphenoxy)pyrrolidine Hydrochloride CAS Number: 1568051-64-8 (HCl salt) / 119237-64-8 (Free base generic scope) Role: Critical chiral building block for serotonin reuptake inhibitors (SSRIs) and sodium channel blockers.
This guide provides a technical comparison of analytical methods for validating the stereochemical integrity of (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl. While specific optical rotation (SOR) is a standard identity test, this guide demonstrates why it must be cross-referenced with Chiral HPLC for definitive purity assessment in drug development workflows.
Technical Analysis: Polarimetry vs. Chiral HPLC
In the context of GLP/GMP synthesis, relying solely on optical rotation for this pyrrolidine ether is insufficient due to the low magnitude of rotation and susceptibility to solvent effects.
Comparative Matrix
| Feature | Optical Rotation (Polarimetry) | Chiral HPLC |
| Primary Utility | Quick Identity Confirmation (Batch-to-Batch consistency) | Quantitative Enantiomeric Excess (% ee) |
| Sensitivity | Low (Requires high concentration; >10 mg/mL) | High (Detects <0.1% enantiomer) |
| Solvent Dependency | Critical: Sign can invert between protic (MeOH) and aprotic (CHCl₃) solvents. | Minimal (Method defined) |
| Specificity | Non-specific (Aggregate value of all chiral species) | Specific (Separates (R) and (S) enantiomers) |
| Throughput | High (2-5 mins) | Low (15-30 mins) |
Scientist’s Insight:
For this compound, the presence of the hydrochloride salt introduces a counter-ion effect. The specific rotation
Reference Values & Specifications
Due to the variability of synthesis routes (e.g., Mitsunobu inversion vs.
Target Specification Table[1][2]
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated.[1] |
| Purity (HPLC) | Area normalization. | |
| Enantiomeric Excess | Determined by Chiral HPLC. | |
| Specific Rotation | Report Value (Typical: | Condition: |
| Melting Point | Decomposes. |
Critical Note on Sign of Rotation: The (S)-enantiomer of 3-substituted pyrrolidines generally exhibits a positive (+) rotation in methanol. However, this must be empirically validated against a reference standard, as the electronic contribution of the 4-methoxyphenoxy group is significant.
Experimental Protocols
Protocol A: Determination of Specific Optical Rotation (Self-Validating)
Objective: Establish a reproducible
-
Preparation:
-
Dry the sample at
under vacuum for 4 hours to remove residual solvent/moisture (water significantly skews weight). -
Calibrate the polarimeter with a sucrose standard or quartz plate.
-
-
Solution:
-
Weigh exactly
of this compound. -
Transfer to a
volumetric flask. -
Dissolve in HPLC-grade Methanol . Dilute to mark. (
).
-
-
Measurement:
-
Equilibrate sample cell to
. -
Zero the instrument with pure methanol blank.
-
Measure rotation (
) at (Na D-line). Record 5 readings and average.
-
-
Calculation:
Where is path length in dm (usually 1) and is concentration in g/100mL.
Protocol B: Chiral HPLC Method (Definitive Purity)
Objective: Quantify the (R)-enantiomer impurity.
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based),
. -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is crucial to suppress peak tailing of the secondary amine.
-
-
Flow Rate:
. -
Temperature:
. -
Detection: UV at
(Amide/Aryl absorption) and (Phenoxy absorption). -
Sample Dilution:
in Mobile Phase.
Synthesis & Quality Control Workflow
The following diagram illustrates the critical control points where optical rotation and HPLC must be applied to ensure the (S)-configuration is maintained, particularly if using the Mitsunobu route (which causes inversion).
Figure 1: Synthesis and QC workflow for this compound, highlighting the Mitsunobu inversion step which necessitates rigorous chiral analysis.
Troubleshooting & Causality
-
Variability in Rotation:
-
Cause: Hygroscopicity. The HCl salt absorbs water, lowering the effective concentration (
). -
Solution: Dry sample to constant weight or determine water content by Karl Fischer (KF) titration and correct the rotation calculation.
-
-
Unexpected Sign of Rotation (-):
-
Cause: Wrong starting material enantiomer used (e.g., starting with (S)-alcohol in a Mitsunobu reaction yields (R)-ether) OR measuring in a solvent that induces a conformational change (e.g., CHCl₃ vs MeOH).
-
Solution: Verify starting material CoA. Stick to Methanol as the standard solvent for pyrrolidine salts.
-
References
-
Fluorochem. Certificate of Analysis: (S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. Catalog No. 1568051-64-8.[2] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71742206, (S)-3-(2-methoxyethoxy)pyrrolidine hcl (Analogous Structure). Retrieved from
- Smith, A. et al. "Stereoselective Synthesis of 3-Substituted Pyrrolidines via Mitsunobu Reaction." Journal of Medicinal Chemistry, 2010. (General reference for Mitsunobu inversion on pyrrolidinols).
-
ChemScene. Product Data: (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. CAS 1260619-17-7. Retrieved from
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Strategy: (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl
Executive Safety Summary
Handling (S)-3-(4-Methoxyphenoxy)pyrrolidine HCl requires a risk-based approach that goes beyond generic "lab safety." As a chiral pyrrolidine ether hydrochloride, this compound presents a dual hazard profile: physicochemical risks associated with acidic amine salts (hygroscopicity, potential HCl release) and pharmacological risks inherent to bioactive scaffolds used in CNS drug discovery (e.g., serotonin reuptake inhibition analogs).
The Core Directive: Treat this substance as a Potentially Bioactive Irritant . Your primary defense is containment (Engineering Controls), supported by a redundant PPE system designed to prevent both inhalation of particulates and dermal absorption of solutions.
Risk Profile & Hazard Analysis
Before selecting PPE, we must understand the "Why" behind the hazard.
| Hazard Class | Specific Risk | Mechanism of Action |
| Physical State | Fine Crystalline Dust | As a hydrochloride salt, this compound is likely a solid powder. Electrostatic charging during weighing can cause "dust drift," leading to inadvertent inhalation or surface contamination. |
| Chemical Reactivity | Acidic Hygroscopy | The HCl moiety makes the solid hygroscopic. Upon contact with mucous membranes (eyes/lungs), it hydrolyzes to release localized acidity, causing severe irritation (Category 2A/2B). |
| Bioactivity | CNS Modulation | The 3-phenoxypyrrolidine scaffold is a pharmacophore found in various bioactive compounds. Until specific toxicology rules it out, assume it possesses biological activity (sensitizer or modulator). |
PPE Decision Matrix
This system is designed to be self-validating: if the hazard state changes (solid to liquid), the PPE must adapt.
A. Protective Equipment Specifications
| Body Zone | PPE Requirement | Technical Justification |
| Hand Protection | Double Nitrile (4 mil + 4 mil) | Permeation Defense: Pyrrolidines are organic bases that can permeate thin rubber. Double gloving provides a "breakthrough buffer." The outer glove is sacrificial; the inner glove is the final barrier. Change immediately upon splash.[1] |
| Eye Protection | Chemical Splash Goggles | Particulate Seal: Safety glasses (even with side shields) do not seal against airborne dust generated during weighing. Goggles prevent ocular hydrolysis of the acidic salt. |
| Respiratory | Fume Hood (Primary) | Source Capture: All open-vessel handling must occur inside a certified chemical fume hood. Secondary: If hood work is impossible (e.g., equipment maintenance), use a P100/N95 Particulate Respirator . |
| Body Defense | Tyvek® Sleeves + Lab Coat | Gap Coverage: The wrist gap between the glove and lab coat is the most common exposure point. Disposable Tyvek sleeves bridge this gap and prevent cuff contamination. |
B. Decision Logic: Workflow Adaptation
The following diagram illustrates the decision process for selecting PPE based on the experimental phase.
Figure 1: PPE Adaptation Logic based on physical state. Note the escalation to splash goggles for solids due to dust risks.
Operational Protocols
Protocol A: Precision Weighing (Solid Phase)
The critical moment for exposure is transferring the dry HCl salt.
-
Engineering Setup: Verify Fume Hood flow is 80–100 fpm. Clear the airfoil of obstructions.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat. HCl salts are prone to static cling, which causes powder to "jump" onto gloves and cuffs.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe. Discard wipes as solid hazardous waste.
Protocol B: Dissolution & Reaction
-
Solvent Choice: When dissolving in chlorinated solvents (DCM/Chloroform), be aware that nitrile glove breakthrough time is <5 minutes. Action: If using DCM, wear laminate (Silver Shield) inner gloves or change nitrile gloves immediately upon any contact.
-
Neutralization: If performing a "free-basing" extraction (converting HCl salt to free amine), use a mild base (Sodium Bicarbonate). Caution: This generates CO2 gas. Ensure the vessel is vented to prevent pressure buildup and splash-back.
Waste Disposal & Deactivation[2][3]
Disposal must follow RCRA guidelines. As an amine hydrochloride, this compound must be segregated from strong oxidizers to prevent exothermic reactions or the formation of toxic N-oxides.
Figure 2: Waste segregation logic. Note that while the molecule contains Cl, the waste stream classification often depends on the solvent used.
Emergency Response (Spill/Exposure)
-
Ocular Exposure: Flush immediately for 15 minutes .[2] The HCl salt is acidic; immediate dilution is critical to prevent corneal damage.
-
Dermal Exposure: Wash with soap and water.[2] Do not use alcohol/acetone, as this may enhance skin absorption of the organic amine.
-
Spill Cleanup:
-
Don full PPE (Goggles, Double Gloves, Lab Coat).
-
Cover spill with a wet paper towel (to prevent dust).
-
Wipe up and place in a sealed bag.
-
Clean surface with 10% aqueous sodium bicarbonate to neutralize any residual acidity.
-
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
